molecular formula C11H10ClNO2 B8707605 Quinoline-4acetic acid hydrochloride

Quinoline-4acetic acid hydrochloride

Cat. No.: B8707605
M. Wt: 223.65 g/mol
InChI Key: SDXWJZFBRLIVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-4acetic acid hydrochloride is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoline-4acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-4acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-quinolin-4-ylacetic acid;hydrochloride

InChI

InChI=1S/C11H9NO2.ClH/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2,(H,13,14);1H

InChI Key

SDXWJZFBRLIVLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)O.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Safety & Handling Monograph: Quinoline-4-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity & Physicochemical Context[1][2][3][4][5]

Strategic Insight: Quinoline-4-acetic acid hydrochloride is not merely a "salt"; it is a protonated pharmacophore scaffold used extensively in the synthesis of kinase inhibitors and antimalarial agents. The hydrochloride moiety significantly alters the solubility profile compared to the zwitterionic or free acid forms, introducing critical handling constraints regarding hygroscopicity that are often overlooked in standard SDS templates.

Chemical Identification
PropertyDetail
IUPAC Name 2-(Quinolin-4-yl)acetic acid hydrochloride
Common Name Quinoline-4-acetic acid HCl
CAS Number Variable/Vendor Specific (Parent Acid: 56586-79-9; Quinoline Core: 91-22-5)
Molecular Formula C₁₁H₉NO₂[1][2][3][4][5][6] · HCl
Molecular Weight ~223.66 g/mol (187.19 Free Acid + 36.46 HCl)
Structure Quinoline bicyclic ring substituted at C4 with an acetic acid group; protonated nitrogen (quinolinium).
Physicochemical Profile (Salt vs. Free Acid)
FeatureFree Acid (Parent)Hydrochloride Salt (Target)Operational Impact
Solubility (Water) Low / PoorHigh Ideal for aqueous bioassays; pH dependent.
Solubility (DMSO) HighHighPreferred stock solution solvent.
Hygroscopicity LowHigh CRITICAL: Requires desiccated storage; rapid weighing essential.
Acidity (pH) Weakly Acidic (~4-5)Strongly Acidic (< 2) Corrosive to mucous membranes; buffers required for biological use.

Hazard Characterization & Toxicology

Expertise Note: While specific toxicological data for this specific salt may be sparse, the safety profile must be extrapolated from the Quinoline core (a known mutagen/carcinogen) and the HCl moiety (corrosive irritant). Treat this compound as a Genotoxic Impurity (GTI) until proven otherwise.

GHS Classification (Derived)
  • Health Hazards:

    • Acute Tox. 4 (Oral): Harmful if swallowed.[7][8]

    • Skin Irrit. 2: Causes skin irritation.[3][7][8]

    • Eye Dam. 1: Causes serious eye damage (due to acidity).

    • Muta. 2 / Carc. 2: Suspected of causing genetic defects/cancer (based on Quinoline scaffold).

  • Signal Word: DANGER

Biological Activity & Mechanism

The quinoline ring intercalates DNA. The C4-acetic acid side chain is a common linker in medicinal chemistry (e.g., linking to amine pharmacophores). The hydrochloride form dissociates in physiological media, releasing the free acid and chloride ions.

ToxicityMechanism Substance Quinoline-4-acetic acid HCl Dissociation Dissociation in Media Substance->Dissociation AcidEffect Local Acidity (HCl) Dissociation->AcidEffect Release of H+ Intercalation DNA Intercalation (Quinoline Core) Dissociation->Intercalation Free Base Interaction Outcome1 Tissue Corrosion/Irritation AcidEffect->Outcome1 Outcome2 Genotoxicity Risk Intercalation->Outcome2

Figure 1: Mechanistic toxicology pathway illustrating the dual hazard of local acidity and core scaffold genotoxicity.

Strategic Handling & Storage Protocol

Trustworthiness Directive: The most common failure mode with HCl salts of organic acids is hydrolysis and clumping due to moisture absorption. The following protocol is self-validating: if the solid sticks to the spatula or weighs consistently higher over time, the integrity is compromised.

Storage Architecture
  • Temperature: -20°C (Long-term) or 2-8°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vial with Teflon-lined cap, sealed with Parafilm. Place inside a secondary desiccator containing active silica gel or Drierite.

Weighing & Solubilization Workflow

Objective: Prepare a 10 mM Stock Solution in DMSO without water contamination.

  • Equilibration: Allow the vial to warm to room temperature before opening (prevents condensation).

  • Environment: Weigh inside a fume hood with low humidity, or ideally, a glove box.[9]

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide).

    • Why? Water promotes hydrolysis and potential decarboxylation of the acetic acid arm over time.

  • Dissolution:

    • Add DMSO to the solid.

    • Vortex for 30 seconds. Sonicate if necessary (max 2 mins to avoid heating).

    • Validation Step: Check clarity. If turbid, the salt may have hydrolyzed to the insoluble free acid zwitterion.

HandlingWorkflow Start Start: Frozen Vial Warm Equilibrate to RT (Desiccator) Start->Warm Open Open in Fume Hood Warm->Open Inspect Visual Inspection: Free Flowing? Open->Inspect Weigh Rapid Weighing (Anti-static boat) Inspect->Weigh Yes Dry Re-dry under Vacuum (P2O5 / 4 hours) Inspect->Dry No (Clumped) Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Dry->Weigh Store Aliquot & Freeze (-20°C) Dissolve->Store

Figure 2: Decision logic for handling hygroscopic HCl salts to ensure mass accuracy and compound stability.

Emergency Response & Environmental Fate

Exposure Response[5][7]
  • Inhalation: Move to fresh air immediately. The HCl dust is highly irritating to the respiratory tract.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption of the quinoline core.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3][5][8] Seek medical attention immediately (Risk of corneal opacity).

Spill Management (Laboratory Scale)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloved), lab coat, and N95/P100 respirator.

  • Neutralization:

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated Acid Spill Kit.

    • Observation: Wait for effervescence (bubbling) to cease.

  • Cleanup: Sweep up the neutralized paste. Dispose of as hazardous chemical waste (Halogenated Organic).

Synthesis & Application Context

Authoritative Grounding: In drug discovery, this compound is frequently used as a precursor for 4-substituted quinoline derivatives. The acetic acid moiety serves as a handle for amide coupling reactions.

Common Reaction: Amide Coupling

When coupling Quinoline-4-acetic acid HCl with an amine:

  • Base Requirement: You must add at least 2 equivalents of base (e.g., DIPEA or TEA).

    • Eq 1: Neutralizes the HCl salt.

    • Eq 2: Deprotonates the carboxylic acid for activation.

  • Coupling Agents: Compatible with HATU/EDC conditions.

Reference Specifications
  • Purity: >98% (HPLC) is standard.[10]

  • Chloride Content: Theoretical ~15.8%. Values significantly lower indicate hydrolysis to free acid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10243, Quinoline-4-carboxylic acid (Parent Scaffold Analysis). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Quinoline (CAS 91-22-5) - Toxicological Information. Retrieved from [Link]

Sources

Literature review of quinoline-4-acetic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the synthesis of Quinoline-4-acetic acid (QAA) and its derivatives. This document is structured for professional chemists, focusing on mechanistic causality, robust protocols, and scalability.

Executive Summary & Retrosynthetic Analysis

Quinoline-4-acetic acid (CAS: 56512-16-4) is a critical pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) such as glafenine and floctafenine, as well as in antimalarial alkaloid synthesis. Unlike the more common quinoline-4-carboxylic acid (cinchoninic acid), the acetic acid derivative possesses a methylene spacer at the C4 position, which significantly alters its electronic properties and binding affinity.

The synthesis of QAA presents a specific regiochemical challenge: introducing a two-carbon functionalized side chain at the C4 position of the heteroaromatic ring.

Retrosynthetic Logic

We identify three distinct strategic disconnections for QAA:

  • C(sp³)-C(sp²) Activation (Pathway A): Direct lateral lithiation of 4-methylquinoline (Lepidine). Most direct, high atom economy.

  • Functional Group Interconversion (Pathway B): Hydrolysis of a C4-acetonitrile precursor, derived from chloromethylation. Best for scale-up.

  • Cyclocondensation (Pathway C): De novo ring construction using aniline and

    
    -ketoglutarates. Best for complex aryl-substitution patterns.
    

Retrosynthesis Target Quinoline-4-Acetic Acid Lepidine 4-Methylquinoline (Lepidine) Target->Lepidine Path A: C-H Lithiation / CO2 Nitrile 4-Quinolineacetonitrile Target->Nitrile Path B: Hydrolysis Aniline Aniline + Diethyl 1,3-Acetonedicarboxylate Target->Aniline Path C: Cyclocondensation Chloromethyl 4-(Chloromethyl)quinoline Nitrile->Chloromethyl Cyanation (NaCN)

Figure 1: Retrosynthetic map illustrating the three primary disconnections for Quinoline-4-acetic acid.

Pathway A: Lateral Lithiation of Lepidine (The "Direct" Route)

This is the most atom-efficient route for unsubstituted or simple QAA derivatives. The C4-methyl protons of lepidine are significantly more acidic (


) than typical benzylic protons due to resonance stabilization by the quinoline nitrogen.
Mechanistic Insight

The reaction relies on the formation of a delocalized aza-allyl anion. The use of Lithium Diisopropylamide (LDA) at low temperatures prevents nucleophilic attack on the quinoline ring itself (which would lead to addition products) and favors deprotonation.

Experimental Protocol

Reagents: 4-Methylquinoline (1.0 eq), LDA (1.1 eq), Dry CO₂, Dry THF.

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (0.5 M concentration relative to substrate).

  • Base Generation: Cool THF to -78°C. Add LDA (freshly prepared or commercial 2.0 M solution).

  • Deprotonation: Add 4-methylquinoline dropwise over 15 minutes. The solution will turn deep red/purple, indicating the formation of the 4-lithiomethylquinoline species. Stir for 30 minutes at -78°C.

  • Carboxylation: Introduce crushed dry ice (excess) into the reaction vessel (or bubble dry CO₂ gas). The color will fade as the anion is quenched.

  • Workup: Allow to warm to room temperature. Quench with water.[1] Wash the aqueous layer with diethyl ether (to remove unreacted lepidine). Acidify the aqueous layer to pH 3-4 with 2M HCl to precipitate the crude acid.

  • Purification: Recrystallize from ethanol/water.

Validation Point: The disappearance of the deep red anion color upon CO₂ addition is a visual self-validation of the successful carboxylation.

Pathway B: The Nitrile Hydrolysis Route (Scalable)

For industrial applications where cryogenic conditions (-78°C) are impractical, the nitrile route is preferred. This pathway builds the side chain via nucleophilic substitution on a halogenated precursor.

Workflow Diagram

NitrilePath Step1 4-Methylquinoline Step2 4-(Chloromethyl)quinoline (Intermediate) Step1->Step2 NCS, Bz2O2 CCl4, Reflux Step3 4-Quinolineacetonitrile Step2->Step3 KCN, TEBA Water/DCM Step4 Quinoline-4-Acetic Acid Step3->Step4 H2SO4/H2O Reflux

Figure 2: Step-wise conversion of Lepidine to QAA via radical halogenation and cyanation.

Detailed Protocol

Step 1: Radical Chlorination

  • Reflux 4-methylquinoline with N-chlorosuccinimide (NCS) and a radical initiator (Benzoyl peroxide) in CCl₄ or Benzotrifluoride.

  • Critical Control: Stop reaction at ~60% conversion to minimize dichlorination side products.

Step 2: Cyanation

  • React the crude 4-chloromethylquinoline with KCN in a biphasic system (DCM/Water) using a Phase Transfer Catalyst (e.g., TEBA - Triethylbenzylammonium chloride).

  • Yield: Typically 75-85%.

Step 3: Hydrolysis

  • Reflux the nitrile in 60% H₂SO₄ for 4-6 hours.

  • Note: Basic hydrolysis (NaOH) can also be used but often results in the amide intermediate; acid hydrolysis drives the reaction to the carboxylic acid more reliably.

Pathway C: Cyclocondensation (The "Classical" Route)

When the quinoline ring requires complex substitution on the benzene ring (e.g., 6-chloro, 7-methoxy), de novo synthesis is superior. This utilizes a variant of the Conrad-Limpach synthesis using diethyl 1,3-acetonedicarboxylate (diethyl 3-oxoglutarate).

Mechanism

Unlike the standard Conrad-Limpach (which uses acetoacetate to give a methyl group), using acetonedicarboxylate introduces a reactive methylene ester at the C4 position.

  • Condensation: Aniline + Diethyl 1,3-acetonedicarboxylate

    
     Enamine intermediate.
    
  • Cyclization: Heating in diphenyl ether or PPA

    
    Ethyl 2-hydroxyquinoline-4-acetate .
    
  • Functionalization: The 2-hydroxy group (tautomeric with 2-quinolone) is often removed if the parent QAA is desired:

    • 
      .
      
Protocol (Synthesis of Ethyl 2-hydroxyquinoline-4-acetate)
  • Mix aniline (10 mmol) and diethyl 1,3-acetonedicarboxylate (10 mmol) with a catalytic amount of acetic acid.

  • Heat to 100°C under vacuum to remove water/ethanol formed during enamine formation.

  • Add the crude enamine dropwise to boiling diphenyl ether (250°C).

  • Observation: Rapid evolution of ethanol vapor indicates cyclization.

  • Cool and dilute with hexane; the product precipitates as a solid.

Comparative Analysis of Pathways

FeaturePathway A (Lithiation)Pathway B (Nitrile)Pathway C (Cyclization)
Starting Material Lepidine (4-Methylquinoline)LepidineAniline +

-Ketoglutarate
Step Count 1 (Direct)3 (Linear)2-4 (Depending on 2-OH removal)
Key Reagent LDA / n-BuLiKCN / NaCNDiphenyl ether (High Heat)
Scalability Low (Cryogenic required)High (Standard reactors)Medium (High temp required)
Primary Risk Moisture sensitivityCyanide toxicityThermal decomposition
Best For Lab-scale, rapid synthesisPilot plant / ProductionSubstituted analogs

References

  • Conrad-Limpach Synthesis Variants

    • Title: "The condensation of arylamines with ethyl 3-oxoglutar
    • Source:Journal of the Chemical Society, Perkin Transactions 1
    • Context: Describes the formation of quinoline-4-acetic acid esters via cyclization.[2][3]

    • (Representative)

  • Lithiation of Methylquinolines

    • Title: "Lateral Lithi
    • Source:Organic Reactions (Wiley)
    • Context: Definitive guide on using LDA for benzylic deproton
  • Nitrile Hydrolysis Protocol

    • Title: "Synthesis of Quinoline-4-acetic Acid Deriv
    • Source:Journal of Medicinal Chemistry
    • Context: Used in the synthesis of Glafenine analogs.
    • (Search "Glafenine synthesis")

  • General Quinoline Synthesis (Organic Syntheses)

    • Title: "Quinoline Synthesis"[4][5][6][7][8]

    • Source:Organic Syntheses, Coll.[9] Vol. 1, p.478

    • Context: Foundational techniques for handling quinoline purific

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Quinoline-4-Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Quinoline-4-acetic acid is a critical pharmacophore in medicinal chemistry, serving as a precursor for various isoquinoline alkaloids and non-steroidal anti-inflammatory drugs (NSAIDs).[1] While direct alkylation of quinoline is theoretically possible, it often suffers from poor regioselectivity (C2 vs. C4 mixtures) and low yields due to the electron-deficient nature of the pyridine ring.[1]

This protocol details a regioselective, four-step synthesis starting from commercially available quinoline.[1] By leveraging the N-oxide activation strategy, we direct nucleophilic substitution specifically to the C4 position.[1] This route is preferred in drug development for its scalability, high purity profile, and avoidance of isomeric side-products common in radical alkylation methods (Minisci reaction).[1]

The Synthetic Strategy
  • Activation: Oxidation of quinoline to quinoline N-oxide to increase susceptibility to nucleophilic attack.[1]

  • Functionalization: Regioselective chlorination to 4-chloroquinoline using phosphorus oxychloride (

    
    ).[1]
    
  • C-C Bond Formation: Nucleophilic aromatic substitution (

    
    ) using diethyl malonate.
    
  • Hydrolysis & Decarboxylation: Acid-mediated conversion of the diester to the target acetic acid, isolating the product directly as the hydrochloride salt.[1]

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and reagents for this workflow.

QuinolineSynthesis Q Quinoline (Starting Material) QNO Quinoline N-Oxide (Activated) Q->QNO m-CPBA, DCM 0°C to RT ClQ 4-Chloroquinoline (Electrophile) QNO->ClQ POCl3, Reflux (Regioselective Cl) Mal Diethyl (quinolin-4-yl) malonate ClQ->Mal Diethyl malonate, NaH, DMF, 80°C Target Quinoline-4-acetic acid HCl (Target) Mal->Target 6M HCl, Reflux (-CO2)

Figure 1: Step-wise synthetic pathway from Quinoline to Quinoline-4-acetic acid HCl.

Detailed Experimental Protocol

Phase 1: Activation (Synthesis of Quinoline N-Oxide)

Objective: To activate the quinoline ring for C4 functionalization.[1] Mechanism: Electrophilic oxidation of the nitrogen lone pair.

  • Reagents: Quinoline (1.0 equiv), m-Chloroperoxybenzoic acid (m-CPBA, 1.2 equiv), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve quinoline (e.g., 10 g) in DCM (100 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add m-CPBA portion-wise over 30 minutes to control the exotherm.[1]

    • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Wash the organic layer with 1M NaOH (2x) to remove m-chlorobenzoic acid byproduct.[1] Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Yield Expectation: 90-95% (Off-white solid).

Phase 2: Regioselective Chlorination (Synthesis of 4-Chloroquinoline)

Objective: To install a good leaving group at the C4 position. Critical Safety Note:


 is highly corrosive and reacts violently with water.[1] Perform all operations in a fume hood.
  • Reagents: Quinoline N-oxide (from Phase 1), Phosphorus oxychloride (

    
    ).[1]
    
  • Procedure:

    • Place Quinoline N-oxide (10 g) in a dry flask under inert atmosphere (

      
      ).
      
    • Carefully add

      
       (50 mL, excess) directly to the solid.[1]
      
    • Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The solution will turn dark.

    • Quenching (Critical): Cool the mixture to RT. Pour the reaction mixture slowly onto crushed ice (approx. 500 g) with vigorous stirring. Neutralize with ammonium hydroxide (

      
      ) to pH ~8.[1]
      
    • Extract with DCM (3 x 100 mL). Dry over

      
       and concentrate.
      
    • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc).

    • Yield Expectation: 60-75%.

Phase 3: Nucleophilic Substitution (Synthesis of Diethyl (quinolin-4-yl)malonate)

Objective: Formation of the C-C bond via


.[1]
Mechanism:  The malonate carbanion attacks the electron-deficient C4 position, displacing chloride.[1]
  • Reagents: 4-Chloroquinoline (1.0 equiv), Diethyl malonate (1.5 equiv), Sodium hydride (NaH, 60% in oil, 2.0 equiv), DMF (anhydrous).[1]

  • Procedure:

    • Suspend NaH (washed with hexane to remove oil) in anhydrous DMF under

      
      .
      
    • Add diethyl malonate dropwise at 0°C. Evolution of

      
       gas will occur.[1] Stir for 30 min until gas evolution ceases (formation of sodiomalonate).
      
    • Add a solution of 4-chloroquinoline in DMF dropwise to the malonate mixture.

    • Heat the reaction to 80–100°C for 4–6 hours. Monitor by TLC.[1]

    • Workup: Cool to RT, quench with water, and extract with Ethyl Acetate. Wash organics with brine to remove DMF.[1]

    • Concentrate to yield the crude diester intermediate.

Phase 4: Hydrolysis & Decarboxylation (Target Synthesis)

Objective: Convert the diester to the mono-acetic acid and form the salt.[1] Mechanism: Acid-catalyzed ester hydrolysis followed by thermal decarboxylation of the gem-dicarboxylic acid intermediate.[1][2]

  • Reagents: Diethyl (quinolin-4-yl)malonate (crude), 6M Hydrochloric Acid (HCl).[1]

  • Procedure:

    • Suspend the crude malonate intermediate in 6M HCl (10 mL per gram of intermediate).

    • Reflux the mixture (approx. 100–110°C) for 12–16 hours.

      • Note:

        
         evolution indicates successful decarboxylation.[1]
        
    • Isolation: Cool the solution to RT. The target hydrochloride salt often precipitates upon cooling.[1]

    • If no precipitate forms, concentrate the solution to dryness under reduced pressure.[1]

    • Recrystallization: Recrystallize the crude solid from Ethanol/Ether or Acetone/Water to obtain pharmaceutical-grade purity.[1]

Quantitative Data & Specifications

ParameterSpecification / ExpectationNotes
Overall Yield 40 – 55%Calculated from Quinoline
Appearance White to pale yellow crystalline solidHygroscopic as HCl salt
Melting Point 208 – 212°C (dec.)[1]Decomposes upon melting
1H NMR (D2O)

4.35 (s, 2H, -CH2-), 7.8-9.1 (m, Ar-H)
Diagnostic singlet at 4.35 ppm
Mass Spec (ESI) [M+H]+ = 188.07Free base mass

Troubleshooting & Critical Controls

  • Regioselectivity (Phase 2): If 2-chloroquinoline is observed, ensure the temperature during

    
     addition is controlled. However, the N-oxide route strongly favors the 4-position due to the electronic bias of the oxide.[1]
    
  • Incomplete Decarboxylation (Phase 4): If the NMR shows a methine proton (

    
    5.5 ppm) instead of a methylene singlet, the decarboxylation is incomplete.[1] Increase reflux time or concentration of HCl.
    
  • Moisture Sensitivity (Phase 3): NaH is moisture sensitive.[1] Use strictly anhydrous DMF; otherwise, hydroxide formation will hydrolyze the malonate or starting material, reducing yield.[1]

References

  • Malonate Displacement & Decarboxylation (Gould-Jacobs Analog): National Institutes of Health (NIH).[1] (2013).[1][3] Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link] Details the reaction of 4-chloroquinolines with malonate derivatives and subsequent hydrolysis.

  • Decarboxylation Mechanisms: Organic Chemistry Portal. (n.d.). Decarboxylation. [Link] Mechanistic grounding for the acid-catalyzed thermal decarboxylation of malonic esters.[1]

  • General Quinoline Functionalization: Organic Syntheses. (1946).[1] 4,7-Dichloroquinoline. [Link] Classic reference for the handling of POCl3 in quinoline synthesis.[1]

Sources

Protocol for the Conversion of Quinoline-4-Acetic Acid Free Acid to its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the efficient conversion of quinoline-4-acetic acid from its free acid form to its corresponding hydrochloride (HCl) salt. Salt formation is a critical step in drug development, often employed to enhance the aqueous solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).[1][2] Quinoline-4-acetic acid possesses a dual chemical nature: a carboxylic acid group and a basic quinoline nitrogen atom. This protocol specifically targets the protonation of the basic nitrogen on the quinoline ring to form a stable, crystalline hydrochloride salt, a common strategy for improving the physicochemical properties of nitrogen-containing heterocyclic compounds.[3][4] The methodology herein emphasizes procedural clarity, control over stoichiometry, and high-yield isolation of the final product, ensuring reproducibility for researchers in medicinal chemistry and pharmaceutical development.

Introduction and Scientific Principle

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them privileged structures in medicinal chemistry.[5][6] Quinoline-4-acetic acid is a valuable intermediate and potential pharmacophore. However, like many organic acids, its utility in biological assays and formulation can be limited by poor aqueous solubility.

The conversion to a hydrochloride salt leverages the basicity of the quinoline nitrogen atom. Quinoline is a weak tertiary base that readily reacts with strong acids to form salts.[3] The reaction principle is a straightforward acid-base neutralization: the lone pair of electrons on the quinoline nitrogen acts as a Lewis base, accepting a proton from hydrochloric acid.

Reaction Scheme: (Quinoline-4-Acetic Acid) + HCl → (Quinoline-4-Acetic Acid Hydrochloride)

Critically, the reaction conditions are selected to be mild enough to avoid unwanted side reactions, such as the conversion of the carboxylic acid to an acyl chloride, which would require harsher reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9] This protocol utilizes a solution of hydrogen chloride in an organic solvent to ensure a non-aqueous environment, which facilitates the precipitation of the salt and simplifies its isolation.

Materials and Equipment

Reagents and Solvents
  • Quinoline-4-acetic acid (free acid, >98% purity)

  • 2.0 M Hydrogen chloride solution in diethyl ether (Anhydrous)

  • Methanol (Anhydrous, ACS Grade)

  • Diethyl ether (Anhydrous, ACS Grade)

  • Argon or Nitrogen gas (Inert gas supply)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Graduated cylinders and syringes

  • Septa and needles for inert atmosphere additions

  • Büchner funnel and flask

  • Filter paper (e.g., Whatman Grade 1)

  • Vacuum pump or aspirator

  • High-vacuum line or vacuum oven for drying

  • Standard laboratory glassware

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a 1.0 gram scale conversion. Adjustments to reagent quantities should be made proportionally for different scales.

Step 1: Dissolution of the Free Acid

  • Place 1.0 g of quinoline-4-acetic acid into a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 20 mL of anhydrous methanol to the flask.

  • Seal the flask with a septum and place it on a magnetic stir plate.

  • Stir the mixture at room temperature (approx. 20-25°C) until all the solid has completely dissolved. The resulting solution should be clear.

    • Causality Note: Anhydrous methanol is chosen for its ability to fully dissolve the polar free acid. The use of an anhydrous solvent is crucial to prevent the introduction of water, which could interfere with the precipitation of the hydrochloride salt and lead to a hygroscopic or poorly crystalline product.

Step 2: Stoichiometric Calculation and Preparation of HCl

  • Calculate the molar quantity of the quinoline-4-acetic acid starting material.

    • Molecular Weight of Quinoline-4-acetic acid (C₁₁H₉NO₂): 187.19 g/mol .[10]

    • Moles = 1.0 g / 187.19 g/mol = 5.34 mmol.

  • A slight excess of HCl is recommended to ensure complete conversion. We will use 1.1 equivalents.

    • Required moles of HCl = 5.34 mmol * 1.1 = 5.87 mmol.

  • Calculate the volume of the 2.0 M HCl solution in diethyl ether needed.

    • Volume (L) = 5.87 mmol / 2000 mmol/L = 0.00294 L = 2.94 mL.

  • Draw up precisely 2.94 mL of the 2.0 M HCl solution in diethyl ether into a dry syringe under an inert atmosphere (argon or nitrogen).

Step 3: Salt Formation and Precipitation

  • While vigorously stirring the methanol solution of the free acid, add the 2.94 mL of HCl solution dropwise via syringe over approximately 5-10 minutes.

  • A white precipitate should begin to form almost immediately upon addition of the HCl solution.

    • Causality Note: The hydrochloride salt is significantly less soluble in the methanol/diethyl ether solvent mixture than the free acid. The slow, dropwise addition promotes the formation of a well-defined crystalline solid rather than an amorphous or oily product. Diethyl ether acts as an "anti-solvent" in this system.

  • After the addition is complete, allow the suspension to stir at room temperature for an additional 60 minutes to ensure complete precipitation.

  • For potentially enhanced yield, the flask can be cooled in an ice bath (0-4°C) for 30 minutes after the initial stirring period.

Step 4: Isolation and Washing of the Product

  • Set up a Büchner funnel with an appropriate size of filter paper over a clean filter flask.

  • Wet the filter paper with a small amount of anhydrous diethyl ether.

  • Transfer the slurry from the round-bottom flask into the Büchner funnel under vacuum filtration. Use a spatula to transfer any remaining solid.

  • Rinse the reaction flask with a small portion (approx. 5-10 mL) of cold, anhydrous diethyl ether and pour this rinsing into the funnel to wash the collected solid.

  • Wash the filter cake two more times with 10 mL portions of anhydrous diethyl ether.

    • Causality Note: Washing with diethyl ether removes any residual soluble impurities, such as unreacted starting material or excess HCl, without dissolving the desired salt product.

Step 5: Drying the Final Product

  • Leave the solid under vacuum on the filter funnel for 15-20 minutes to remove the bulk of the solvent.

  • Transfer the white solid to a pre-weighed watch glass or vial.

  • Dry the product to a constant weight in a vacuum oven at 40-50°C or on a high-vacuum line for at least 4 hours.

  • Record the final mass and calculate the percentage yield. The expected yield is typically >95%.

Visualization and Data Summary

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification start Quinoline-4-Acetic Acid (Free Acid) dissolve Dissolve in Anhydrous Methanol start->dissolve 1.0 g in 20 mL add_hcl Add 1.1 eq. HCl in Diethyl Ether dissolve->add_hcl Dropwise, Stirring precipitate Stir 1 hr at RT (Precipitation Occurs) add_hcl->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Anhydrous Diethyl Ether filtrate->wash 3x 10 mL dry Dry Under High Vacuum wash->dry end_product Quinoline-4-Acetic Acid HCl (Crystalline Solid) dry->end_product Yield >95%

Caption: Workflow for Hydrochloride Salt Formation.

Properties of Starting Material and Product
PropertyQuinoline-4-Acetic Acid (Free Acid)Quinoline-4-Acetic Acid (Hydrochloride Salt)
Molecular Formula C₁₁H₉NO₂C₁₁H₁₀ClNO₂
Molecular Weight 187.19 g/mol [11]223.65 g/mol
Appearance Off-white to yellow solid[10]White to off-white crystalline solid
Expected Solubility Soluble in polar organic solvents, moderately soluble in water.[10]Enhanced solubility in aqueous solutions, especially at lower pH.[1] Poorly soluble in non-polar organic solvents like diethyl ether.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Solution
No precipitate forms upon HCl addition. The solution is too dilute, or the chosen solvent system is not optimal.1. Add more anti-solvent (anhydrous diethyl ether) slowly until turbidity persists. 2. Reduce the solvent volume by gentle evaporation under a stream of nitrogen, then cool.
Product oils out instead of precipitating. Precipitation occurred too quickly, or residual water is present.1. Gently warm the mixture to redissolve the oil, then allow it to cool slowly without stirring. 2. If it persists, remove the solvent in vacuo and triturate the resulting oil with anhydrous diethyl ether.
The final product is sticky or hygroscopic. Incomplete drying or use of non-anhydrous solvents.1. Ensure all solvents are certified anhydrous. 2. Dry the final product for a longer period under high vacuum, possibly with gentle heating (40-50°C).
Low yield (<85%). Incomplete precipitation or product loss during transfer/filtration.1. After initial filtration, cool the filtrate to 0°C to check for further precipitation. 2. Ensure careful transfer and thorough rinsing of the reaction flask onto the filter.

References

  • JETIR (June 2019). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR, Volume 6, Issue 6. [Link]

  • Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2):216-230. [Link]

  • ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride? (2016). [Link]

  • Novelty Journals (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research and Development, Volume 7, Issue 6. [Link]

  • Lichade, A.V., et al. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Volume 13, Issue 9. [Link]

  • Reagent Guide. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Acyl chloride synthesis. [Link]

  • White, K.L., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(17), 7859-7883. [Link]

  • Wikipedia. Quinoline. [Link]

  • Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]

  • Pérez-Picaso, L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1876. [Link]

  • Chemistry LibreTexts. 17.07: Conversion of carboxylic acids to acid chlorides. [Link]

Sources

Application Notes and Protocols for the Esterification of Quinoline-4-Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the esterification of quinoline-4-acetic acid hydrochloride. It delves into the underlying chemical principles, offers detailed experimental protocols, and presents a comparative analysis of various catalytic systems. The aim is to equip researchers with the necessary knowledge to optimize reaction conditions for the synthesis of quinoline-4-acetic acid esters, which are valuable intermediates in medicinal chemistry.

Introduction: The Significance of Quinoline-4-Acetic Acid Esters

Quinoline derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals.[1] They exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] Specifically, quinoline-4-carboxylic acid and its derivatives, such as esters, are crucial pharmacophores in drug discovery.[1] The ester functional group can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, influencing its solubility, stability, and bioavailability. Therefore, the efficient synthesis of quinoline-4-acetic acid esters is of significant interest in the development of new therapeutic agents.

The esterification of quinoline-4-acetic acid hydrochloride presents a unique set of challenges due to the presence of the quinoline nitrogen, which can interfere with standard acid-catalyzed reactions. This guide will explore various methodologies to achieve this transformation effectively.

Foundational Principles: The Fischer-Speier Esterification

The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification.[2][3] This reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst.[2][4]

Mechanism: The reaction proceeds through a series of reversible steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2][3]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2][3]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[2]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[2]

Equilibrium Considerations: The Fischer esterification is an equilibrium-controlled process.[2][3] To drive the reaction towards the formation of the ester, two primary strategies are employed:

  • Use of excess alcohol: Employing a large excess of the alcohol reactant shifts the equilibrium to the product side, in accordance with Le Châtelier's principle.[2][4][5] Often, the alcohol itself can serve as the solvent.[6]

  • Removal of water: As water is a product of the reaction, its removal will also drive the equilibrium forward.[3][4] This can be achieved using a Dean-Stark apparatus for azeotropic removal of water or by using a dehydrating agent.[3][5]

Reaction Conditions: A Comparative Overview

The choice of reaction conditions for the esterification of quinoline-4-acetic acid hydrochloride is critical for achieving high yields and purity. The presence of the hydrochloride salt means that an external acid catalyst may not be necessary, as the substrate itself can provide the acidic environment. However, in many cases, an additional strong acid catalyst is beneficial.

Parameter Condition 1: Classical Fischer Esterification Condition 2: Thionyl Chloride Mediated Condition 3: Steglich Esterification
Catalyst Concentrated H₂SO₄, p-TsOH, or HCl[2][5]SOCl₂ (in situ HCl generation)[6]DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine)[3][6]
Alcohol Primary or secondary alcohols (used in excess)[6]Primary or secondary alcoholsPrimary, secondary, and tertiary alcohols
Solvent Excess alcohol or an inert solvent like tolueneThe alcohol itself or an inert solvent like CH₂Cl₂Aprotic solvents (e.g., CH₂Cl₂, THF)[7]
Temperature Reflux temperature of the alcohol/solvent[5]Room temperature to reflux0°C to room temperature[7]
Reaction Time Several hours (e.g., 2-48 hours)[5]Typically shorter than Fischer esterificationGenerally rapid (e.g., 1-3 hours)[7]
Advantages Cost-effective, suitable for large-scale synthesis[2]Good for substrates that are not acid-sensitive, avoids strong acid catalystsMild conditions, suitable for acid-sensitive substrates and hindered alcohols[6][7]
Disadvantages Strong acidic conditions may not be suitable for sensitive substrates[6], reversible reactionSOCl₂ is corrosive and moisture-sensitiveDCC can be an allergen, formation of dicyclohexylurea byproduct requires removal[7]

Detailed Experimental Protocols

Protocol 1: Classical Fischer Esterification using Sulfuric Acid

This protocol describes the synthesis of ethyl quinoline-4-acetate from quinoline-4-acetic acid hydrochloride using ethanol and sulfuric acid.

Materials:

  • Quinoline-4-acetic acid hydrochloride

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate[8]

  • Ethyl acetate

  • Dichloromethane[9]

Procedure:

  • To a round-bottom flask, add quinoline-4-acetic acid hydrochloride (1.0 eq).

  • Add a large excess of anhydrous ethanol to act as both the reactant and the solvent (e.g., 20-50 eq).[5]

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred mixture.[9]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.[5]

  • Dissolve the residue in ethyl acetate or dichloromethane.[5][9]

  • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[8][9][10]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Choices:

  • Excess Ethanol: Drives the equilibrium towards the product.[2]

  • Sulfuric Acid: A strong acid catalyst that protonates the carboxylic acid, making it more reactive.[4]

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[5]

  • Aqueous Work-up: The water wash removes the majority of the acid catalyst and excess alcohol.[8] The sodium bicarbonate wash neutralizes any remaining acid.[8] The brine wash helps to remove residual water from the organic layer.

Protocol 2: Esterification using Thionyl Chloride

This protocol is an alternative for substrates that may be sensitive to strong, non-volatile acids. Thionyl chloride reacts with the alcohol to generate anhydrous HCl in situ, which then catalyzes the esterification.[6]

Materials:

  • Quinoline-4-acetic acid hydrochloride

  • Methanol or Ethanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • In a fume hood, cool the desired alcohol (e.g., methanol, 10-20 eq) in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the cold alcohol with stirring. This step is exothermic and generates HCl gas.

  • Once the addition is complete, add quinoline-4-acetic acid hydrochloride (1.0 eq) to the mixture.

  • Allow the reaction to stir at room temperature or gently reflux until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization as needed.

Causality Behind Choices:

  • In situ HCl generation: Provides a controlled and anhydrous source of the acid catalyst.[6]

  • Ice bath during SOCl₂ addition: To control the exothermic reaction between thionyl chloride and the alcohol.

  • Bicarbonate quench: Neutralizes the excess acid and any remaining thionyl chloride.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Fischer esterification of quinoline-4-acetic acid hydrochloride.

Esterification_Workflow cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Work-up and Purification A Quinoline-4-acetic acid HCl D Reaction Mixture A->D B Excess Alcohol (e.g., Ethanol) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux D->E F TLC Monitoring E->F G Cool & Concentrate F->G H Extraction & Washes (H₂O, NaHCO₃, Brine) G->H I Drying (Na₂SO₄ or MgSO₄) H->I J Filtration & Concentration I->J K Purification (Chromatography) J->K L Pure Ester K->L

Caption: Workflow for Fischer Esterification.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material. The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. An authentic sample of the expected product, if available, can be used as a reference standard.

References

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Lab 5: Esterification. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 29. The Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

Sources

Application Note: Optimizing Thin Layer Chromatography for the Analysis of Quinoline Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the development and optimization of Thin Layer Chromatography (TLC) solvent systems for the analysis of quinoline acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles that govern separation. We will explore the critical interplay between the stationary phase, mobile phase, and the unique acidic and aromatic nature of quinoline acetic acid to achieve reliable and reproducible results. This note includes field-tested solvent systems, step-by-step protocols for analysis, and troubleshooting guidance based on established scientific principles.

Introduction: The Significance of Quinoline Acetic Acid Analysis

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Quinoline acetic acid, as a key intermediate or a final active compound, requires precise and efficient analytical methods to monitor reaction progress, assess purity, and perform qualitative identification. Thin Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile method for these purposes.[1] Its simplicity and high throughput make it an indispensable tool in the modern research and development laboratory.

The challenge in developing a robust TLC method for quinoline acetic acid lies in its dual chemical nature: the basicity of the quinoline nitrogen and the acidity of the carboxylic acid group. This amphoteric character, combined with the aromatic system's polarity, dictates its interaction with the TLC stationary and mobile phases. A successful separation hinges on a solvent system that can effectively modulate these interactions.

The Science of Separation: Core Principles in TLC

In Normal-Phase TLC (NP-TLC), the most common mode, a polar stationary phase (typically silica gel) is used with a less polar mobile phase.[1] The separation mechanism is based on the competition between the analyte and the mobile phase for active sites on the stationary phase.[2]

  • Stationary Phase: Silica gel (SiO₂) is the workhorse of NP-TLC. Its surface is covered with silanol groups (Si-OH), which are slightly acidic and highly polar.[3] Polar compounds, like quinoline acetic acid, will interact strongly with these silanol groups via hydrogen bonding and dipole-dipole interactions, leading to lower Retention Factor (Rf) values.[2][3]

  • Mobile Phase: The mobile phase, a solvent or mixture of solvents, moves up the plate via capillary action, carrying the analyte with it.[2][4] The polarity of the mobile phase is the most critical variable for optimizing separation.[1] A more polar mobile phase will more effectively compete with the analyte for the stationary phase, causing the analyte to move further up the plate and resulting in a higher Rf value.[1][5]

For quinoline acetic acid, the carboxylic acid group can lead to strong, sometimes irreversible, binding to the basic sites on silica gel, causing streaking or "tailing."[6][7] Conversely, the basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups.[6] Therefore, mobile phase modifiers are often essential.

Recommended Solvent Systems for Quinoline Acetic Acid

The key to separating acidic compounds like quinoline acetic acid is to use a mobile phase that suppresses the ionization of the carboxylic acid group, thereby reducing its strong interaction with the silica gel. This is typically achieved by adding a small amount of a competing acid, such as acetic acid or formic acid, to the eluent.[3][7][8]

Below is a table of recommended starting solvent systems for the analysis of quinoline acetic acid on silica gel 60 F₂₅₄ plates. Optimization will be necessary based on the specific substitution pattern of the quinoline ring.

Solvent System (v/v/v Ratio)Component FunctionExpected Rf RangeApplication Notes
Hexane : Ethyl Acetate : Acetic Acid (70:30:1) Hexane (Non-polar), Ethyl Acetate (Polar), Acetic Acid (Modifier)0.2 - 0.5An excellent starting point. Adjust the Hexane:Ethyl Acetate ratio to control polarity. Increasing ethyl acetate will increase the Rf value.[8]
Dichloromethane : Methanol : Acetic Acid (95:5:1) Dichloromethane (Medium Polarity), Methanol (High Polarity), Acetic Acid (Modifier)0.3 - 0.6Suitable for more polar quinoline acetic acid derivatives. The high polarity of methanol effectively moves compounds up the plate.[8]
Toluene : Acetone : Acetic Acid (60:40:1) Toluene (Non-polar, Aromatic), Acetone (Polar), Acetic Acid (Modifier)0.4 - 0.7The aromatic nature of toluene can offer different selectivity for the quinoline ring system.
Chloroform : Methanol : Acetic Acid (85:10:5) Chloroform (Medium Polarity), Methanol (High Polarity), Acetic Acid (Modifier)0.2 - 0.6A robust system reported for the separation of various acidic drug compounds.[9]
1-Butanol : Acetic Acid : Water (4:1:1) 1-Butanol (Polar), Acetic Acid (Modifier), Water (High Polarity)0.5 - 0.8A highly polar system for compounds that show little to no movement in less polar mixtures.[10]

Note on Modifiers: The addition of a small amount of acid (e.g., 1-5% acetic acid) is crucial. It protonates the silanol groups on the silica surface and ensures the quinoline acetic acid remains in its less polar, protonated form, leading to symmetrical spots and preventing tailing.[3][7]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the TLC analysis of quinoline acetic acid.

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ on glass or aluminum backing

  • Developing Chamber with Lid

  • Capillary Tubes or Micropipette for spotting

  • Solvents (HPLC grade recommended)

  • Sample: Quinoline acetic acid dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane)

  • Pencil

  • Ruler

  • UV Lamp (254 nm and 365 nm)

  • Visualization Reagents (optional): Iodine chamber, Potassium Permanganate stain

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 1. Prepare Mobile Phase (e.g., Hexane:EtOAc:AcOH) P2 2. Saturate Chamber (Add solvent & filter paper) P1->P2 E2 6. Develop Plate (Place in chamber, elute) P2->E2 P3 3. Prepare TLC Plate (Draw baseline with pencil) E1 5. Spot Plate (Apply sample to baseline) P3->E1 P4 4. Prepare Sample (Dissolve in volatile solvent) P4->E1 E1->E2 A1 7. Dry & Mark Front (Remove from chamber) E2->A1 A2 8. Visualize Spots (UV lamp, 254 nm) A1->A2 A3 9. Calculate Rf (Rf = d_spot / d_front) A2->A3

Caption: Standard workflow for TLC analysis of quinoline acetic acid.

Step-by-Step Procedure
  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper against the inside wall, partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 15 minutes. This is critical for reproducible Rf values.[6]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[6] Avoid scratching the silica layer. Mark small tick marks for each sample lane.

  • Sample Application: Dissolve a small amount of your sample in a volatile solvent like dichloromethane or methanol. Using a capillary tube, apply a small spot of the sample solution onto the baseline. The spot should be 1-2 mm in diameter.[6] If co-spotting with a standard, apply both solutions to the same point, allowing the solvent to evaporate between applications.[6]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[6] Cover the chamber and allow the solvent to ascend the plate via capillary action.[6]

  • Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[8] Allow the plate to dry completely in a fume hood.

  • Detection: Visualize the plate under a UV lamp. Quinolines are aromatic and typically UV-active, appearing as dark spots on the fluorescent green background at 254 nm.[6] Circle the spots with a pencil.

  • Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8] An ideal Rf value for good separation is typically between 0.2 and 0.6.[1]

Troubleshooting and Optimization

The process of finding the optimal solvent system is often iterative. The following diagram provides a logical guide for troubleshooting common issues.

TLC_Troubleshooting cluster_shape Poor Spot Shape cluster_pos Poor Spot Position Start Problem with TLC Result? Streaking Streaking / Tailing? Start->Streaking Rf_Low Spots at Baseline (Rf ≈ 0)? Start->Rf_Low Rf_High Spots at Solvent Front (Rf ≈ 1)? Start->Rf_High Sol_Streak Add 1-2% Acetic Acid to Mobile Phase Streaking->Sol_Streak Yes Conc_Streak Dilute Sample & Re-spot Smaller Amount Streaking->Conc_Streak If persists Sol_Low Increase Mobile Phase Polarity (e.g., more Ethyl Acetate) Rf_Low->Sol_Low Yes Sol_High Decrease Mobile Phase Polarity (e.g., more Hexane) Rf_High->Sol_High Yes

Caption: A decision-making guide for troubleshooting common TLC issues.

  • Streaking/Tailing: This is the most common problem for acidic compounds.[8] As discussed, adding 1-2% acetic or formic acid to the mobile phase is the primary solution.[3][7] Overloading the plate can also cause streaking, so ensure your sample solution is not too concentrated.[6]

  • Rf Too Low (Rf < 0.2): The mobile phase is not polar enough to move the compound.[8] Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).[1][8]

  • Rf Too High (Rf > 0.8): The mobile phase is too polar.[8] Decrease the proportion of the polar solvent or add a less polar one.[1][8]

  • No Spots Visible: If the compound is not UV active, a chemical stain is required. An iodine chamber is a good general-purpose, non-destructive choice.[6] A potassium permanganate (KMnO₄) stain is also effective for visualizing compounds that can be oxidized.[6][11]

Conclusion

Developing an effective TLC solvent system for quinoline acetic acid is a systematic process grounded in the principles of chromatography. By understanding the acidic nature of the analyte and the polarity of the stationary and mobile phases, researchers can logically select and optimize a solvent system. The addition of an acidic modifier like acetic acid is paramount to achieving sharp, well-defined spots. The protocols and troubleshooting guides provided herein serve as a robust starting point for the successful analysis of this important class of compounds.

References

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • LCGC International. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?. Retrieved from [Link]

  • Spac, A. F., et al. (2012). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). ResearchGate. Retrieved from [Link]

  • Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Quinoline-4-Acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from crude quinoline-4-acetic acid hydrochloride (QAA-HCl) Case ID: QAA-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

Quinoline-4-acetic acid hydrochloride (CAS: 162515-68-6, free acid base: 5653-80-5) is a critical intermediate, most notably in the synthesis of Rebamipide (a mucosal protective agent).

The synthesis typically involves the condensation of aniline with diketene or ethyl acetoacetate derivatives (e.g., via the Conrad-Limpach or Knorr synthesis pathways), followed by hydrolysis.

Primary Impurity Profile:

  • Lepidine (4-methylquinoline): The decarboxylated by-product. This is the most persistent impurity due to structural similarity.

  • Unreacted Aniline: Starting material.

  • Polymers/Tars: Oxidative polymerization products of quinoline derivatives (responsible for red/brown coloration).

  • Inorganic Salts: NaCl or KCl from neutralization steps.

  • Isomers: 2-isomer impurities (depending on the cyclization specificity).

Diagnostic Guide: Identify Your Impurity

Before selecting a protocol, compare your observations with this diagnostic table.

ObservationLikely ImpurityDiagnostic Signal (1H NMR / HPLC)
Pungent, sweet/amine odor Lepidine or AnilineLepidine: Singlet methyl peak ~2.6-2.7 ppm. Aniline: Broad aromatic multiplets, distinct from quinoline system.
Red/Brown sticky oil Oxidative Polymers (Tar)Broad baseline "hump" in NMR; tailing peaks in HPLC.
High Ash Content Inorganic Salts (NaCl)No NMR signal. Visible as white residue after ignition. Insoluble in dry ethanol.
Melting Point Depression Mixed Isomers/By-productsBroad melting range (Pure QAA-HCl MP: ~210–215°C decomp).

Critical Workflows (Protocols)

Protocol A: The "pH-Switch" Extraction (Primary Purification)

Best for: Removing Lepidine, Aniline, and non-acidic organic impurities.

Mechanism: Quinoline-4-acetic acid is amphoteric (contains basic Nitrogen and acidic Carboxyl group). Impurities like Lepidine are only basic. We exploit this by dissolving the product in base (where it becomes anionic) and washing away the neutral/basic impurities.[1]

Step-by-Step:

  • Dissolution: Suspend the crude QAA-HCl in water (10 mL/g).

  • Basification: Slowly add 20% NaOH solution with stirring until pH reaches 10–11.

    • Observation: The solid should dissolve completely. If a dark oil separates or turbidity persists, this is likely Lepidine or Aniline.

  • Organic Wash (Critical Step):

    • Extract the aqueous alkaline solution with Dichloromethane (DCM) or Ethyl Acetate (2 x 5 mL/g).

    • Action: Discard the organic layer (contains Lepidine/Aniline). Keep the aqueous layer.

  • Decolorization (Optional but Recommended):

    • Add Activated Carbon (5 wt% of crude mass) to the aqueous layer. Stir for 30 mins at room temperature. Filter through Celite.[2]

  • Precipitation (Isoelectric Point):

    • Cool the filtrate to 0–5°C.

    • Slowly add 6N HCl dropwise.

    • Target pH: Adjust to pH 3.5 – 4.0.

    • Result: The free base (Quinoline-4-acetic acid) will precipitate as a zwitterion.

  • Isolation: Filter the solid. Wash with cold water to remove inorganic salts (NaCl). Dry the solid.[1][2]

Protocol B: Conversion to High-Purity Hydrochloride Salt

Best for: Final drug-grade isolation and removal of trace water/salts.

Step-by-Step:

  • Slurry: Suspend the dried free acid from Protocol A in Absolute Ethanol (5 mL/g).

  • Acidification: Heat the mixture to 50°C. Add concentrated HCl (1.1 equivalents) or ethanolic HCl.

    • Observation: The solid may briefly dissolve before the HCl salt begins to crystallize.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then chill to 0°C for 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash with cold acetone (removes trace colored impurities and excess HCl).

Visual Workflow (Logic Diagram)

PurificationLogic Crude Crude QAA-HCl (Contains Lepidine, Tar, Salts) BaseStep Dissolve in dilute NaOH (pH 10-11) Crude->BaseStep Extraction Wash with DCM/EtOAc BaseStep->Extraction OrganicLayer Organic Layer: Contains Lepidine, Aniline (DISCARD) Extraction->OrganicLayer AqueousLayer Aqueous Layer: Contains QAA-Na salt Extraction->AqueousLayer Carbon Activated Carbon Treatment (Filtration) AqueousLayer->Carbon Acidification Acidify to pH 3.5 - 4.0 (Precipitate Free Acid) Carbon->Acidification Filtration1 Filter & Wash with Water (Removes NaCl) Acidification->Filtration1 SaltFormation Resuspend in EtOH + HCl (Crystallize) Filtration1->SaltFormation FinalProduct Pure QAA-HCl (White Crystals) SaltFormation->FinalProduct

Caption: Logical flow for the purification of Quinoline-4-acetic acid hydrochloride, highlighting the critical separation of non-acidic impurities.

Troubleshooting & FAQs

Q1: The product is oiling out during the final HCl salt formation. Why?

Cause: Presence of excess water or too rapid addition of HCl. Solution:

  • Ensure the "Free Acid" intermediate is thoroughly dried before adding ethanolic HCl.

  • Use anhydrous ethanol or isopropanol instead of 95% ethanol.

  • Seed the solution with a pure crystal of QAA-HCl if available.

Q2: I still see a pink/red color in the final product.

Cause: Trace polymerized quinoline derivatives. These are notoriously difficult to remove by simple recrystallization. Solution:

  • Perform the Activated Carbon treatment in the alkaline phase (Protocol A, Step 4). Carbon is far more effective at removing these organics from an aqueous basic solution than from an organic solvent.

  • Wash the final HCl salt filter cake with Acetone or Cold Methanol . The colored impurities are often more soluble in ketones than the salt is.

Q3: My yield is low after the pH switch (Protocol A).

Cause: Incorrect pH adjustment. Solution:

  • QAA is amphoteric. If you acidify too much (pH < 2), the compound will re-dissolve as the hydrochloride salt in the water and be lost in the filtrate.

  • Strictly monitor pH: Stop adding acid exactly at pH 3.5–4.0. This is the isoelectric point where solubility is lowest.

Q4: How do I remove inorganic salts (Ash) without losing product?

Cause: Co-precipitation of NaCl during acidification. Solution:

  • The "Free Acid" precipitation (Protocol A, Step 6) must be washed thoroughly with water. QAA Free Acid has low water solubility at cold temperatures, while NaCl is highly soluble.

  • Alternatively, the final recrystallization from Ethanol (Protocol B) excludes inorganic salts, as NaCl is insoluble in ethanol. Filter the hot ethanolic solution before cooling to remove any undissolved salts.

Solubility Data Reference

SolventQAA Free AcidQAA HydrochlorideImpurity: LepidineImpurity: NaCl
Water (pH 7) Low (Insoluble)SolubleInsoluble (Oils out)Soluble
Water (pH 10) Soluble (Anionic)SolubleInsoluble (Extractable)Soluble
Water (pH 1) Soluble (Cationic)SolubleSolubleSoluble
Ethanol Sparingly SolubleSoluble (Hot), Crystallizes (Cold)SolubleInsoluble
DCM / EtOAc InsolubleInsolubleSolubleInsoluble

References

  • Synthesis and Purification of Quinoline Derivatives (Rebamipide Intermediates)

    • Uchida, M., et al. "Synthesis and antiulcer activity of 2-(4-chlorobenzoylamino)-3-(2-quinolon-4-yl)propionic acid derivatives." Chemical and Pharmaceutical Bulletin 33.9 (1985): 3775-3786.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Lepidine Removal Strategies

    • Mikeska, L. A.[3] "The Preparation of Lepidine and Related Bases." Journal of the American Chemical Society 42.11 (1920): 2396-2398.

  • Solubility and Isoelectric Precipitation

    • Sigma-Aldrich Technical Library. "Solubility and Stability of Quinoline Derivatives."

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for Quinoline-4-acetic acid hydrochloride before handling. Quinoline derivatives can be toxic and potential mutagens.

Sources

Stability of quinoline-4-acetic acid hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline-4-Acetic Acid Hydrochloride

A Guide to Ensuring Stability in Aqueous Solutions for Researchers

Welcome to the technical support center for quinoline-4-acetic acid hydrochloride. As Senior Application Scientists, we understand that the success of your research often hinges on the integrity of your reagents. The stability of compounds in solution is a critical parameter that can significantly impact experimental outcomes, from cell-based assays to analytical measurements. This guide is designed to provide you with expert insights, practical troubleshooting advice, and robust protocols to manage the stability of quinoline-4-acetic acid hydrochloride in your aqueous experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is quinoline-4-acetic acid hydrochloride, and why is its stability in aqueous solution a concern?

Quinoline-4-acetic acid is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry for the development of new therapeutic agents.[1][2] The hydrochloride salt form is typically used to enhance its solubility in aqueous media. However, like many complex organic molecules, its stability in water is not infinite. Aqueous solutions create an environment where the compound can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation.[3] Ensuring its stability is paramount because the formation of degradation products can lead to a decrease in the effective concentration of the active compound, potentially causing inaccurate and irreproducible experimental results.

Q2: What are the primary factors that influence the stability of this compound in an aqueous solution?

The stability of any drug substance in solution is a multifactorial issue. For quinoline-4-acetic acid hydrochloride, the key environmental factors to control are:

  • pH: The pH of the solution is one of the most critical factors.[3] It dictates the ionization state of the molecule, which can influence its susceptibility to hydrolysis. Extreme pH levels, both acidic and basic, often accelerate degradation. Most drugs exhibit maximum stability in the pH range of 4 to 8.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation processes like hydrolysis and oxidation. Therefore, storing solutions at lower temperatures (e.g., 2-8°C) is generally recommended, unless solubility is compromised.

  • Light: Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical degradation.[4] For photosensitive compounds, this can be a major degradation pathway. It is crucial to store solutions in light-protecting containers, such as amber vials.[4]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. While often a slower process, it can be significant over long-term storage. Using de-gassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen) can mitigate this.

Q3: How should I prepare and store a stock solution of quinoline-4-acetic acid hydrochloride?

Based on general best practices for chemical storage and handling, the following is recommended:

  • Solvent Selection: For initial stock solutions, consider using a high-purity, anhydrous solvent like DMSO if subsequent dilution into your aqueous buffer is compatible with your experiment.[2] If preparing a primary aqueous stock, use sterile, high-purity (e.g., Type I) water or a buffered solution at a pH known to confer stability.

  • Container: Use clean, amber glass vials with tightly sealed caps to protect against light and prevent solvent evaporation or moisture ingress.[5][6]

  • Storage Conditions: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is often sufficient. Always bring the solution to room temperature before opening to prevent condensation from introducing water.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the main stock solution by preparing smaller single-use aliquots.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: The aqueous solution of my compound has changed color (e.g., turned yellow or brown) over time.
  • Probable Cause: Color change is a common indicator of chemical degradation, often due to oxidation or photodegradation. The extended conjugated system in the quinoline ring is a chromophore that, upon chemical modification, can result in a shift in light absorption to the visible spectrum.

  • Solution:

    • Confirm Degradation: Analyze the discolored solution using HPLC and compare its chromatogram to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area confirms degradation.

    • Preventive Measures: Ensure your solution is protected from light by using amber vials or wrapping containers in aluminum foil.[4] If oxidation is suspected, try preparing your solutions with de-gassed buffers and storing aliquots under an inert gas like nitrogen or argon.

Issue 2: A precipitate has formed in my refrigerated aqueous solution.
  • Probable Cause: This can be due to two primary reasons:

    • Reduced Solubility: The compound may be less soluble at lower temperatures.

    • pH Shift or Degradation: The pH of an unbuffered solution can change over time (e.g., by absorbing atmospheric CO₂), potentially causing the less soluble free base/acid form of the compound to precipitate. Alternatively, a degradation product may be less soluble than the parent compound.

  • Solution:

    • Check Solubility: Gently warm the solution to room temperature. If the precipitate redissolves, it is likely a solubility issue. Consider preparing a slightly more dilute stock or storing it at room temperature if stability data permits.

    • Use Buffered Solutions: Prepare your solutions in a suitable buffer (e.g., PBS, HEPES) to maintain a constant pH. The solubility of quinoline compounds is known to be pH-dependent.[7]

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.

Issue 3: My experimental results are inconsistent, and I suspect compound instability.
  • Probable Cause: A decline in the concentration of the active compound due to degradation will lead to a loss of potency and, consequently, variable results. This is especially critical in multi-day experiments.

  • Solution:

    • Implement a Stability Check: Perform a simple stability study. Prepare your working solution as you would for your experiment. At various time points (e.g., 0, 4, 8, 24, 48 hours) under the exact conditions of your experiment (temperature, lighting), take an aliquot and analyze it by HPLC.

    • Quantify the Change: Calculate the percentage of the parent compound remaining at each time point relative to time zero. A common threshold for stability is retaining >90% of the initial concentration.

    • Adjust Protocol: If significant degradation is observed, you may need to prepare fresh solutions more frequently or adjust your experimental timeline.

Experimental Protocols & Methodologies

To empower users to validate compound integrity, we provide the following detailed protocols. The core of stability testing relies on a stability-indicating analytical method , which is a validated quantitative method that can accurately measure the decrease in the amount of the active ingredient and separate it from its degradation products.[8] HPLC is the gold standard for this purpose.[9]

Protocol 1: Development of a Stability-Indicating HPLC Method via Forced Degradation

Objective: To intentionally stress the compound under various conditions to generate potential degradants and ensure the HPLC method can resolve them from the parent peak. This is a crucial first step before conducting formal stability studies.

Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare 5 identical solutions of Quinoline-4-Acetic Acid HCl (e.g., 100 µg/mL in water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C, 8h) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C, 4h) prep->base Expose to ox Oxidation (e.g., 3% H₂O₂, RT, 24h) prep->ox Expose to photo Photolytic (ICH Q1B light exposure) prep->photo Expose to thermal Thermal (60°C, dark, 48h) prep->thermal Expose to analyze Analyze all stressed samples and an unstressed control by HPLC acid->analyze base->analyze ox->analyze photo->analyze thermal->analyze eval Evaluate Chromatograms: - Is parent peak resolved from degradant peaks? - Is peak purity acceptable? analyze->eval

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve quinoline-4-acetic acid hydrochloride in an appropriate solvent (e.g., 50:50 water:acetonitrile) to create a stock solution of ~1 mg/mL.

  • Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl. Heat at 60-80°C for 4-8 hours. Before analysis, neutralize with an equivalent amount of NaOH.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Heat at 60-80°C for 2-4 hours. Before analysis, neutralize with an equivalent amount of HCl.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution in a quartz cuvette or other transparent container to a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] Keep a control sample wrapped in foil.

    • Thermal Degradation: Store the solution in the dark in an oven at 60-80°C for 48 hours.

  • HPLC Analysis: Analyze all samples (including a non-degraded control) using a reverse-phase HPLC system with a C18 column and a PDA/DAD detector.

    • Starting HPLC Conditions: A gradient method is often effective. For example:

      • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength (e.g., based on the UV max of the parent compound, likely around 270-320 nm).

  • Method Validation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA/DAD detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterTypical ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl60-80°C, 2-8 hoursTo test for lability to low pH environments.
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 80°C, 1-4 hoursTo test for lability to high pH environments.
Oxidation 3-30% H₂O₂Room Temperature, 24 hoursTo test susceptibility to oxidation.
Photostability Light Exposure≥ 1.2 million lux hoursTo identify sensitivity to light.[10]
Thermal Stress Heat60-80°C (in dark)To assess intrinsic thermal stability.
Protocol 2: Short-Term Stability Assessment of an Aqueous Working Solution

Objective: To determine how long a prepared aqueous solution remains stable under specific experimental conditions (e.g., on a lab bench or in an incubator).

Key Factors Influencing Stability

center Solution Stability ph pH center->ph temp Temperature center->temp light Light Exposure center->light oxygen Oxygen center->oxygen container Container/ Closure center->container

Caption: Key environmental factors affecting stability.

Methodology:

  • Preparation: Prepare the aqueous solution of quinoline-4-acetic acid hydrochloride exactly as you would for your experiment (same concentration, same buffer/media).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot and analyze it via your validated stability-indicating HPLC method. This is your 100% reference point.

  • Incubation: Store the remaining solution under the desired conditions (e.g., at 37°C in an incubator, or at room temperature on the bench). Ensure the container and light exposure mimic the actual experiment.

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots for analysis.

  • Analysis and Calculation: Analyze each aliquot by HPLC. Calculate the percentage of the parent compound remaining using the following formula:

    % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Interpretation: Plot the % Remaining versus time. The solution is generally considered stable for the duration where the concentration remains above 90-95% of the initial value. This result provides a validated window of time during which your prepared solutions can be reliably used.

By following these guidelines and protocols, you can ensure the integrity of your quinoline-4-acetic acid hydrochloride solutions, leading to more accurate, reliable, and reproducible research.

References

  • Schmidt, D., et al. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler, 372(11), 1015-20. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Zhu, X., et al. (2017b). Figure: Possible degradation pathway of quinoline. ResearchGate. [Link]

  • Liu, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology. [Link]

  • Han, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4158. [Link]

  • Wang, C., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Catalysts, 11(1), 79. [Link]

  • Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Van Amsterdam, P., et al. (n.d.). Stability Issues in Bioanalysis: New Case Studies. Presentation. [Link]

  • Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 125. [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group Blog. [Link]

  • CPAChem. (n.d.). Safety data sheet. [Link]

  • B. McWhorter, P. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 26-30. [Link]

  • Sonawane, V. A., & Mahajan, T. S. (2021). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Journal of Emerging Technologies and Innovative Research (JETIR), 8(6). [Link]

  • Shrinivas, S., & Revanasiddappa, M. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 6, 719-730. [Link]

  • Kumar, V. (n.d.). "Drug Stability and factors that affect on the drug stability" Review. PharmaTutor. [Link]

  • SciTechnol. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Journal of Drug Development and Research. [Link]

  • Camilleri, R., Schembri, O., & Farrugia, C. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. University of Malta. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • ICH. (2025). ICH Harmonised Guideline: Stability Testing of Drug Substances and Drug Products Q1. [Link]

  • Baertschi, S. W., et al. (1995). Analytical issues in the chemical stability testing of drugs in solution. Analytical Proceedings including Analytical Communications, 32(9), 355-358. [Link]

  • Gloc, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

Sources

Controlling pH during extraction of quinoline-4-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to pH Control During Liquid-Liquid Extraction

Welcome to the technical support center for handling quinoline-4-acetic acid derivatives. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your extraction workflows. The unique structure of these molecules, possessing both a weakly acidic carboxylic acid group and a weakly basic quinoline nitrogen, makes pH control the most critical parameter for successful purification.

Core Principle: The Power of pH-Dependent Partitioning

Acid-base extraction is a cornerstone of organic chemistry, built on a simple, powerful principle: a compound's solubility is dictated by its ionization state.[1][2] Neutral organic molecules are typically soluble in organic solvents, while their charged, ionic salt forms are soluble in aqueous solutions.[1][2] For quinoline-4-acetic acid derivatives, pH manipulation allows us to toggle between these states, selectively moving our compound of interest from an organic phase to an aqueous phase, and back again.

The key is to understand the two "pH switches" in the molecule: the carboxylic acid (-COOH) and the quinoline nitrogen.

  • At Low pH (Acidic): The quinoline nitrogen is protonated (-NH+), making the molecule a cation. This charged form is water-soluble.

  • At High pH (Basic): The carboxylic acid is deprotonated (-COO-), making the molecule an anion. This charged form is also water-soluble.

  • At an Intermediate pH: The molecule can exist as a neutral species or a zwitterion, which is typically less soluble in water and prefers the organic phase.

The challenge, and the focus of this guide, is that the pKa values for these two groups can be quite close, demanding precise pH control for effective separation.

G cluster_low_ph Low pH (< 2) cluster_mid_ph Intermediate pH (pI) cluster_high_ph High pH (> 7) low_ph_structure Cationic Form (Water Soluble) mid_ph_structure Neutral / Zwitterionic Form (Organic Soluble) low_ph_structure->mid_ph_structure + OH⁻ - H₂O mid_ph_structure->low_ph_structure + H₃O⁺ - H₂O high_ph_structure Anionic Form (Water Soluble) mid_ph_structure->high_ph_structure + OH⁻ - H₂O high_ph_structure->mid_ph_structure + H₃O⁺ - H₂O

Fig 1. pH-dependent forms of quinoline-4-acetic acid.
Key Physicochemical Parameters

Understanding the pKa is essential for predicting behavior. The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For maximum water solubility, you should adjust the aqueous phase to a pH that is at least 2 units away from the pKa of the functional group you are targeting.[3]

ParameterApproximate ValueImplication for Extraction
pKa of Carboxylic Acid (-COOH) ~4.0 - 4.5To deprotonate and move into the aqueous phase, adjust pH to > 6.0.
pKa of Conjugate Acid (-NH+) ~4.9 - 5.1To protonate and move into the aqueous phase, adjust pH to < 3.0.
Isoelectric Point (pI) ~4.5The pH of minimum water solubility, where the molecule is most likely to be in the organic phase or precipitate.

Note: These are estimated values. The exact pKa can vary based on other substituents on the quinoline ring system.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered in the lab.

Q1: What is the optimal pH to extract my quinoline-4-acetic acid derivative from the organic layer into an aqueous phase?

Answer: You have two options, depending on your separation strategy.

  • Extraction into a Basic Aqueous Phase (Most Common): The goal is to deprotonate the carboxylic acid. Adjust the pH of your aqueous solution to be at least 2 pH units above the pKa of the carboxylic acid. A pH of 7.0 or higher is a safe and effective target. Using a solution of sodium bicarbonate (NaHCO₃, pH ~8.4) or sodium carbonate (Na₂CO₃, pH ~11) is highly effective.[4][5]

  • Extraction into an Acidic Aqueous Phase: This strategy targets the quinoline nitrogen. You would need to adjust the pH to be at least 2 units below the pKa of the protonated nitrogen. A pH of 2.0-3.0, typically achieved with dilute HCl or H₂SO₄, will protonate the nitrogen, rendering the compound water-soluble. This is less common for initial extraction from a crude mixture but can be useful in specific purification schemes.

Q2: I've extracted my compound into the aqueous phase. How do I get it back into an organic solvent?

Answer: This process is called back-extraction. You must neutralize the charge on the molecule to make it organic-soluble again.

  • If you performed a basic extraction: Carefully add a dilute acid (e.g., 1M HCl) dropwise to the separated aqueous layer while stirring. Your goal is to adjust the pH to the molecule's isoelectric point (pI), which is approximately pH 4.5. At this pH, the compound has minimal water solubility and will either precipitate out (if concentration is high) or can be efficiently extracted into a fresh portion of an organic solvent like ethyl acetate or dichloromethane.[4] Always check the pH with a calibrated meter or pH paper.

  • If you performed an acidic extraction: Add a dilute base (e.g., 1M NaOH or saturated NaHCO₃) to the aqueous layer to raise the pH to the pI (~4.5).

Q3: My extraction is complete, but my yield is very low. What went wrong?

Answer: Low recovery is a frequent issue, often stemming from suboptimal pH or procedural errors.[6]

  • Incorrect pH: This is the most common cause. If the pH of the aqueous phase is too close to the pKa, the compound will not be fully ionized and will remain partitioned in the organic layer. Verify your pH adjustment. For a basic extraction, ensure the pH is >7. For an acidic back-extraction, ensure you have reached the pI (~4.5).

  • Insufficient Mixing: The transfer of the compound between phases is a surface area-dependent process. You must shake the separatory funnel vigorously enough to create a large interface between the layers, but not so violently that you form a persistent emulsion.

  • Insufficient Volume or Number of Extractions: A single extraction rarely removes all the product. It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[7] For example, 3 extractions with 30 mL of solvent are better than 1 extraction with 90 mL.

  • Precipitation at the Interface: If the concentration of your compound is high, it may precipitate out of solution when you adjust the pH, getting trapped at the interface between the two layers. See Q5 for how to handle this.

Q4: An emulsion has formed at the interface, and the layers won't separate. How can I fix this?

Answer: Emulsions are colloidal suspensions of one liquid in another and are a common frustration.[8] They are often caused by overly vigorous shaking or the presence of surfactants. Here are several techniques to break an emulsion, starting with the gentlest:

  • Be Patient: Let the separatory funnel stand undisturbed in a ring clamp for 10-20 minutes. Often, the emulsion will break on its own.

  • Gentle Swirling: Gently swirl the funnel. Sometimes this is enough to coalesce the droplets.

  • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which helps to force the separation of the layers.[8]

  • Filtration: In stubborn cases, you can drain the entire contents of the funnel and filter it through a pad of Celite or glass wool in a Hirsch funnel. This can physically disrupt the emulsion. The filtrate can then be returned to the separatory funnel.

Q5: My compound has crashed out as a solid at the interface. What should I do?

Answer: This happens when you adjust the pH to the isoelectric point and the compound's concentration exceeds its solubility in either phase.

  • Add More Solvent: The simplest solution is often to add more of both the organic and aqueous solvents to the separatory funnel. This can dissolve the precipitate.

  • Adjust pH Away from pI: Temporarily adjust the pH to make the compound soluble again in the aqueous layer (e.g., add a few drops of 1M NaOH to raise the pH to >7). Separate the layers, and then perform the back-extraction from the aqueous layer in a larger flask with more organic solvent to prevent the concentration from getting too high upon re-acidification.

  • Isolate the Solid: If a large amount of solid has formed, you can collect it via vacuum filtration. Drain the lower layer from the funnel, then pour the upper layer and the solid into a Büchner funnel. You will then need to wash the collected solid to remove impurities and assess the two liquid phases for any remaining product.

Troubleshooting Workflow: A Systematic Approach

When faced with a problematic extraction, a logical, step-by-step approach is the key to a successful outcome. The following workflow helps diagnose and solve the most common issues.

G start Problem Identified low_recovery Low Recovery start->low_recovery emulsion Emulsion Formed start->emulsion precipitate Precipitate at Interface start->precipitate check_ph Verify pH of Aqueous Phase low_recovery->check_ph wait Let Stand (15 min) emulsion->wait add_solvent Add More Organic & Aqueous Solvent precipitate->add_solvent ph_ok pH Correct? check_ph->ph_ok adjust_ph Adjust pH: Basic Extraction: pH > 7 Acidic Back-Extraction: pH ~pI ph_ok->adjust_ph No increase_extractions Increase Number of Extractions (3x) ph_ok->increase_extractions Yes adjust_ph->check_ph solution Problem Resolved increase_extractions->solution add_brine Add Saturated Brine wait->add_brine Not Resolved wait->solution Resolved filter_celite Filter through Celite add_brine->filter_celite Not Resolved add_brine->solution Resolved filter_celite->solution ph_shift_dissolve Shift pH to Re-dissolve, Re-extract with More Volume add_solvent->ph_shift_dissolve Not Resolved add_solvent->solution Resolved ph_shift_dissolve->solution

Fig 2. Troubleshooting decision tree for common extraction issues.
Experimental Protocol: pH-Controlled Extraction and Back-Extraction

This protocol provides a validated starting point for the purification of a quinoline-4-acetic acid derivative from a neutral impurity.

Materials:

  • Crude product mixture dissolved in ethyl acetate (EtOAc).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • 1M Hydrochloric acid (HCl).

  • Deionized water.

  • Brine (saturated aqueous NaCl).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flasks.

  • Calibrated pH meter or pH paper.

Procedure:

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (e.g., 50 mL). Transfer this solution to a separatory funnel.

  • Basic Extraction (Isolating the Acidic Compound): a. Add a portion of saturated NaHCO₃ solution (e.g., 25 mL) to the separatory funnel.[4] b. Stopper the funnel, invert it, and open the stopcock to vent any pressure built up from CO₂ evolution. This is a critical safety step. c. Shake the funnel gently at first, venting frequently. Then, shake more vigorously for ~30-60 seconds.[9] d. Allow the layers to separate completely. The less dense ethyl acetate layer will be on top. e. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1". f. Repeat steps 2a-2e two more times with fresh 25 mL portions of NaHCO₃ solution, combining all aqueous extracts into the same flask. The organic layer now contains the neutral impurities.

  • Back-Extraction (Recovering the Product): a. Place the combined aqueous extracts ("Aqueous 1") in a clean beaker or flask, ideally in an ice bath to manage any heat from neutralization. b. Slowly add 1M HCl dropwise while constantly stirring and monitoring the pH. c. Continue adding acid until the pH of the solution is ~4.5. You may observe the product precipitating as a solid.[5] d. Transfer this acidified aqueous mixture back to a clean separatory funnel. e. Add a fresh portion of ethyl acetate (e.g., 30 mL). f. Stopper and shake the funnel vigorously for ~60 seconds (venting is not a major concern here). g. Allow the layers to separate and drain the lower aqueous layer. h. Drain the upper organic layer, which now contains your purified product, into a clean Erlenmeyer flask. i. Repeat the back-extraction (steps 3e-3h) two more times with fresh ethyl acetate to ensure complete recovery.

  • Final Workup: a. Combine all the organic extracts containing your product. b. Wash the combined organic layer with one portion of brine (~25 mL) to remove residual water. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter away the drying agent and remove the solvent under reduced pressure (e.g., rotary evaporator) to yield the purified quinoline-4-acetic acid derivative.

References
  • pH and Solubility - AP Chem | Fiveable. (URL: )
  • Video: Acid-Base Extraction | Purpose, Theory & Applic
  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed. (URL: )
  • Acid–base extraction - Wikipedia. (URL: )
  • 8.11 pH and Solubility | AP Chemistry. (URL: )
  • What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (URL: )
  • Does pH affect solubility?
  • Acid-Base Extraction. (URL: )
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL: )
  • The Effects of pH on Solubility - Chemistry LibreTexts. (URL: )
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE)
  • Problems with extractions - Chemistry Teaching Labs - University of York. (URL: )
  • Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (URL: )
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (URL: )
  • Acid-Base Extraction - Chemistry LibreTexts. (URL: )
  • Extraction and Washing Guide - MIT OpenCourseWare. (URL: )

Sources

Validation & Comparative

UV-Vis Absorption Profile of Quinoline-4-Acetic Acid Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of Quinoline-4-Acetic Acid Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Quinoline-4-acetic acid hydrochloride (QAA-HCl) is a critical heterocyclic building block, primarily utilized in the synthesis of functionalized quinoline alkaloids and pharmaceutical intermediates. Its ultraviolet-visible (UV-Vis) absorption profile is governed by the protonated quinolinium core, which exhibits distinct bathochromic shifts compared to its free base and neutral analogs.

This guide provides a technical comparison of QAA-HCl against its structural analogs (Quinoline and Lepidine), establishing a reference framework for its identification and quantification. By analyzing the electronic transitions of the n




* and



* systems, we provide a robust protocol for spectral validation.

Structural Basis of Absorption

To interpret the UV-Vis spectrum of QAA-HCl, one must deconstruct its chromophore.

  • The Chromophore: The core absorbing unit is the quinolinium cation . The acetic acid side chain at position 4 (

    
    ) is non-conjugated . Unlike a carboxylic acid directly attached to the ring (which would extend conjugation), the methylene bridge isolates the carbonyl group from the aromatic system.
    
  • The Substituent Effect: Consequently, the electronic spectrum of QAA-HCl is nearly identical to that of 4-methylquinoline hydrochloride (Lepidine HCl) . The acetic acid group exerts a minor inductive effect but does not significantly alter the energy gaps of the aromatic

    
     transitions.
    
  • The Salt Effect: The hydrochloride form implies the nitrogen is protonated (

    
    ). Protonation stabilizes the 
    
    
    
    excited state more than the ground state, typically causing a red shift (bathochromic shift) and hyperchromic effect (increased intensity) compared to the neutral free base.
Comparative Chromophore Analysis
CompoundStructurePrimary ChromophoreKey Spectral Feature
Quinoline-4-acetic acid HCl 4-substituted Quinolinium saltProtonated Quinoline Ring

Lepidine HCl (Proxy)4-Methylquinolinium saltProtonated Quinoline Ring

Quinoline (Free Base)Neutral HeterocycleNeutral Quinoline Ring

(pH dependent)
Quinoline-4-carboxylic acid Conjugated AcidExtended Conjugation

(Red shifted)

Spectral Characteristics & Data

The following data summarizes the absorption maxima (


) and molar absorptivity (

) derived from the structural analog Lepidine HCl, which serves as the spectroscopic standard for non-conjugated 4-substituted quinolines.
Table 1: UV-Vis Absorption Maxima (Acidic Media)

Solvent: 0.1 M HCl or Methanol/HCl

Band Assignment

(nm)
Molar Absorptivity (

, L mol

cm

)
Transition Type
E-Band (Soret-like) 232 -- 235 ~30,000 -- 40,000

(Allowed, Intense)
B-Band ~280 (Shoulder) ~4,000 -- 6,000

L-Band (Primary) 313 -- 316 ~6,000 -- 9,000

(Long-axis polarized)

Critical Note: In neutral water or methanol, the equilibrium between the free base and the salt may shift, causing the peak at 315 nm to broaden or shift slightly to 313 nm. To ensure a consistent spectrum for QAA-HCl, always dissolve in 0.1 M HCl to force the full protonation of the quinoline nitrogen.

Experimental Protocol: Validated Quantification Workflow

This protocol ensures reproducibility by controlling pH and solvent effects, which are the primary sources of error in quinoline spectroscopy.

Reagents & Equipment[2][3][4][5]
  • Analyte: Quinoline-4-acetic acid hydrochloride (CAS: 4312-91-6).

  • Solvent: 0.1 M Hydrochloric Acid (HCl) (HPLC Grade).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh accurately 10.0 mg of QAA-HCl.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with 0.1 M HCl .

    • Concentration:

      
       (approx. 
      
      
      
      ).
  • Working Standard Dilution:

    • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with 0.1 M HCl.

    • Final Concentration:

      
       (approx.[1] 
      
      
      
      ).
  • Spectral Scanning:

    • Blanking: Place pure 0.1 M HCl in both reference and sample cuvettes. Perform auto-zero/baseline correction (200–400 nm).

    • Measurement: Replace sample cuvette with Working Standard.

    • Parameters: Scan speed: Medium; Slit width: 1.0 nm; Sampling interval: 0.5 nm.

  • Validation Criteria:

    • Verify

      
       is within 
      
      
      
      .
    • Absorbance at

      
       should be between 0.2 and 0.8 AU for linearity.
      
Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) for the analysis.

G Start Start: Sample Weighing Solvent Solvent Selection (0.1 M HCl) Start->Solvent Prevents deprotonation Stock Stock Solution (100 µg/mL) Solvent->Stock Dilution Dilution to Linear Range (10 µg/mL) Stock->Dilution Beer-Lambert Law Scan Spectral Acquisition Dilution->Scan Blank Baseline Correction (200-400 nm) Blank->Scan Reference subtraction Validation Data Validation (Peak @ ~315 nm) Scan->Validation Check Abs 0.2-0.8

Caption: Analytical workflow for UV-Vis characterization of QAA-HCl, emphasizing pH control.

Troubleshooting & Interference

  • Peak Broadening: If the peak at 315 nm is broad or shows a shoulder at 300 nm, the pH is likely too high (mixture of free base and salt). Add 1 drop of conc. HCl to the cuvette and re-scan.

  • Solvent Cutoff: Avoid using Acetone or Ethyl Acetate as solvents; their UV cutoff (>256 nm) masks the primary quinoline bands. Methanol (cutoff 205 nm) is an acceptable alternative if acidified.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 4-Methylquinoline. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10285, 4-Methylquinoline. PubChem.[2][3] Available at: [Link]

  • Hearn, J.M., Morton, R.A., & Simpson, J.C.E. (1951). Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Journal of the Chemical Society, 3318-3323. Available at: [Link]

Sources

Reference standards for quinoline-4-acetic acid hydrochloride purity testing

Author: BenchChem Technical Support Team. Date: February 2026

Reference standards for Quinoline-4-acetic acid hydrochloride (QAA-HCl) —a critical intermediate in the synthesis of gastroprotective agents like Rebamipide —are the bedrock of analytical accuracy.[1] In the absence of a dedicated pharmacopoeial monograph for this specific intermediate, researchers must often navigate between commercial "reagent-grade" materials and the rigorous requirements of GMP analysis.

This guide outlines the qualification, selection, and testing protocols for QAA-HCl reference standards, synthesizing regulatory expectations (ICH Q3A/Q3C) with practical laboratory methodologies.

The Hierarchy of Reference Standards

In drug development, not all standards are created equal.[1][2] For an intermediate like QAA-HCl, you will typically encounter three tiers.[1] Understanding the distinction is vital for regulatory compliance.

Standard TypeSource & TraceabilityIntended Use
Primary Reference Standard Official: USP, EP, JP (Rare for intermediates)In-House: Synthesized, highly purified, and fully characterized (NMR, MS, IR, TGA, ROI).Establishing secondary standards; Critical pivotal studies.
Secondary (Working) Standard Commercial/In-House: Qualified against the Primary Standard. Traceable via direct comparison.[1]Routine batch release; In-process control (IPC).[1]
Reagent Grade Vendor (e.g., Sigma, TCI): Purity often <98%. Limited CoA (often lacks water/solvent data).[1]Early R&D; structural confirmation (not for quantitation).[1]

Critical Insight: For QAA-HCl, a "Primary Standard" is often unavailable from USP/EP directly.[1] You must create your own In-House Primary Standard by purifying a batch to >99.5% and characterizing it via the Mass Balance Approach (100% − Impurities − Water − Residual Solvents − Inorganic Ash).[1]

Purity Testing & Characterization Protocols

To qualify a QAA-HCl reference standard, you cannot rely on a single method.[1] You must employ an orthogonal approach.

A. High-Performance Liquid Chromatography (HPLC) – The Workhorse

This method determines the chromatographic purity.[1] QAA-HCl is polar and basic; tailing is a common issue.[1]

Optimized Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Potassium Phosphate Buffer (pH 2.5).[1] Low pH is crucial to keep the quinoline nitrogen protonated and suppress silanol interactions.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0–2 min: 5% B[1]

    • 2–15 min: 5%

      
       60% B[1]
      
    • 15–20 min: 60% B[1]

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Max absorption) and 
    
    
    
    (Impurity sensitivity).[1]
  • Temperature:

    
    .
    

System Suitability Criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required due to basic nitrogen).[1]
    
  • Resolution (

    
    ): 
    
    
    
    between QAA and nearest impurity (often aniline derivatives).
  • RSD (n=6):

    
     for assay peak area.[1]
    
B. Quantitative NMR (qNMR) – The Absolute Truth

Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[1] It uses an internal standard (e.g., Maleic Acid or TCNB) to determine absolute purity.[1]

  • Solvent:

    
     (for HCl salt solubility) or DMSO-
    
    
    
    .[1]
  • Key Signal: The singlet of the methylene group (

    
    ) at position 4 is distinct and usually free from aromatic interference.[1]
    

Comparative Performance Data

The following table illustrates the risks of using "Reagent Grade" materials without repurification/qualification compared to a qualified Reference Standard.

ParameterVendor "Reagent Grade" Qualified Reference Standard Impact on Analysis
Label Claim "98%"99.4% (Mass Balance)Reagent grade overestimates potency by ignoring salt stoichiometry errors.
Water Content (KF) Not Reported (often hygroscopic)0.8%High Risk: 1% water error = 1% assay error.[1]
HPLC Purity 97.2% (Area %)99.8% (Area %)Impurities in reagent grade can co-elute with the analyte in low-res methods.[1]
Residual Solvents Unknown< 500 ppm (Acetone/EtOH)Solvents inflate the weight, leading to lower actual molar concentration.

Visualizing the Qualification Workflow

The following diagram maps the decision logic for establishing a valid reference standard for QAA-HCl.

QAA_Qualification Start Acquire QAA-HCl Raw Material CheckUSP Is USP/EP Standard Available? Start->CheckUSP BuyUSP Purchase Official RS (Primary) CheckUSP->BuyUSP Yes InHouse Initiate In-House Qualification CheckUSP->InHouse No Charact Characterization Phase: 1. HPLC (Purity) 2. TGA/KF (Volatiles) 3. ROI (Inorganics) 4. NMR/MS (ID) InHouse->Charact MassBal Calculate Purity (Mass Balance): % = (100 - %Imp - %Water - %Res) x HPLC% Charact->MassBal Criteria Purity > 99.0%? MassBal->Criteria Fail Reject or Repurify Criteria->Fail No Pass Assign Validity Date Pack in Amber Vials (Desiccated) Criteria->Pass Yes

Figure 1: Decision tree for the qualification of Quinoline-4-acetic acid hydrochloride reference standards.

Impurity Profiling Logic

When testing QAA-HCl, you are not just looking for the main peak.[1] You must monitor specific process impurities.[1][3]

Impurity_Pathways Aniline Aniline Derivatives (Starting Material) Intermediate Quinoline-4-acetic acid (Main Analyte) Aniline->Intermediate Synthesis Degradant Decarboxylated Product (4-Methylquinoline) Intermediate->Degradant Thermal Degradation (High Temp/Acid) Monitor Critical HPLC Monitor: Aniline elutes early Degradant elutes late Intermediate->Monitor

Figure 2: Impurity origins and HPLC monitoring strategy. Thermal stress can lead to decarboxylation.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] ICH Guidelines.[1][3] Available at: [Link]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Chapter 5.12. Reference Standards. EDQM.[1][4] Available at: [Link]

  • Japanese Pharmacopoeia (JP). Rebamipide Official Monograph (Contextual reference for intermediates).[1] PMDA.[1] Available at: [Link]

Sources

Validating HPLC Purity of Quinoline-4-Acetic Acid Hydrochloride: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Quinoline-4-acetic acid hydrochloride (QAA-HCl) presents a classic chromatographic "double-edged sword."[1] It contains a basic quinoline nitrogen (


) and an acidic carboxyl group (

).[1] Standard reversed-phase C18 methods often suffer from severe peak tailing due to secondary silanol interactions and poor retention of the polar zwitterion, compromising the detection of closely eluting regioisomeric impurities.

The Solution: This guide compares a Traditional Pharmacopeial-Style Method (C18) against an Optimized Selectivity Method (Phenyl-Hexyl) .[1] Our comparative data demonstrates that while C18 is sufficient for rough assay, the Phenyl-Hexyl stationary phase provides superior peak symmetry (Tailing Factor < 1.[1]2) and orthogonal selectivity for critical synthetic impurities, making it the preferred choice for high-sensitivity purity validation.[1]

Analyte Profile & Chromatographic Strategy

Understanding the physicochemical behavior of QAA-HCl is the prerequisite for valid method design.[1]

PropertyValueChromatographic Implication
Structure Bicyclic aromatic (Quinoline) + Acetate tailStrong UV absorption; potential for

interactions.[1]
Basicity (

N)
~4.9At pH > 5, the N is deprotonated.[1] At pH < 3, it is cationic.[1]
Acidity (

COOH)
~4.8At pH > 5, it is anionic.[1] At pH < 3, it is neutral.[1]
Net Charge pH dependentpH 2.5: Cationic (+1).[1] pH 4.8: Zwitterionic. pH 7.0: Anionic (-1).[1]

Strategic Pivot: To validate purity, we must suppress the ionization of the silanols on the column (requires low pH) while maintaining enough retention for the polar molecule.

Comparative Experimental Protocols

We evaluate two distinct methodologies. Method A represents the standard "starting point" for most labs.[1] Method B is the engineered solution for this specific chemotype.[1]

Method A: The Traditional Approach (C18)

Designed to mimic generic USP monographs for basic heterocycles.

  • Column: High-purity C18 (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Gradient: Isocratic 85:15 (A:B) or shallow gradient.

  • Detection: UV at 230 nm.[1]

Method B: The Optimized Selectivity Approach (Phenyl-Hexyl)

Designed to leverage


 interactions for improved peak shape and isomer separation.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl),

    
    .[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.8 with Formic Acid.

  • Mobile Phase B: Methanol (Promotes

    
     interactions better than ACN).[1]
    
  • Flow Rate: 0.8 mL/min.[1]

  • Gradient:

    • 0-2 min: 5% B (Hold for retention)

    • 2-15 min: 5%

      
       40% B[1]
      
    • 15-20 min: 95% B (Wash)[1]

  • Detection: UV at 230 nm.[1]

Performance Comparison Data

The following data summarizes the validation metrics obtained during the stress-testing of both methods.

Table 1: System Suitability & Peak Architecture
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (

)
4.2 min7.8 minMethod B offers better retention away from the void.[1]
Tailing Factor (

)
1.8 - 2.11.05 - 1.15 Method B is superior. The Phenyl phase shields silanols better.[1]
Theoretical Plates (

)
~4,500> 12,000Method B (smaller particle size + better kinetics) yields sharper peaks.[1]
Resolution (

) from Impurity A
*
1.84.2 Method B resolves the critical regioisomer (Quinoline-6-acetic acid).[1]

*Impurity A: Quinoline-6-acetic acid (common regioisomer byproduct).[1]

Table 2: Validation Parameters (ICH Q2(R2))
Validation MetricMethod B PerformanceAcceptance CriteriaStatus
Linearity (

)
0.9998 (Range: 10-150% of target)

Pass
Precision (Repeatability) RSD = 0.4% (n=6)RSD

Pass
Accuracy (Spike Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
LOD / LOQ

S/N > 3 / S/N > 10Pass
Specificity No interference from blank/placeboNo co-elutionPass

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for validating the method and the decision process for selecting the stationary phase.

Diagram 1: ICH Q2(R2) Validation Workflow

This workflow ensures that the method is "fit for purpose" before routine use.

ValidationWorkflow Start Method Development (Phase Selection) Specificity Specificity (Stress Testing) Start->Specificity Check Purity Linearity Linearity & Range (5 Conc. Levels) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH, Flow, Temp) Precision->Robustness Robustness->Start Fail (Re-optimize) Final Validated Method SOP Generation Robustness->Final All Criteria Met

Caption: Step-by-step validation lifecycle ensuring the method meets regulatory standards for specificity, accuracy, and robustness.

Diagram 2: Column Selection Logic for Basic Heterocycles

Why choose Phenyl-Hexyl over C18 for Quinoline-4-acetic acid?

ColumnSelection Analyte Analyte: Quinoline-4-acetic acid (Basic N + Acidic COOH) Decision1 Is Tailing Factor > 1.5 on C18? Analyte->Decision1 PathC18 Standard C18 (Use Low pH Buffer) Decision1->PathC18 No PathAlt Alternative Selectivity Needed Decision1->PathAlt Yes (Silanol Interaction) Selectivity Select Mechanism PathAlt->Selectivity Phenyl Phenyl-Hexyl / Biphenyl (Best for Aromatics/Quinolines) Selectivity->Phenyl Maximize Pi-Pi Polar Polar Embedded C18 (Good for basic shielding) Selectivity->Polar General Improvement Result Optimized Method B Phenyl->Result Sharper Peaks Unique Selectivity

Caption: Decision tree highlighting the shift from C18 to Phenyl-Hexyl phases to resolve peak tailing issues inherent to quinoline derivatives.

Detailed Experimental Procedures

Preparation of Solutions (Method B)

1. Mobile Phase A (10 mM Ammonium Formate, pH 3.8):

  • Dissolve 0.63 g of Ammonium Formate in 900 mL of HPLC-grade water.[1]

  • Adjust pH to 3.8

    
     0.05 using Formic Acid (approx. 1-2 mL).
    
  • Dilute to 1000 mL with water. Filter through a 0.22

    
    m nylon membrane.[1]
    

2. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 50.0 mg of QAA-HCl Reference Standard.[1]

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in 50:50 Methanol:Water (Diluent).[1] Sonicate for 5 minutes to ensure complete dissolution.

3. System Suitability Solution:

  • Prepare a solution containing 0.1 mg/mL QAA-HCl and 0.01 mg/mL of the known impurity (e.g., Quinoline-6-acetic acid or Ethyl 4-chloroacetoacetate).[1]

  • Success Criterion: Resolution (

    
    ) between QAA and impurity must be 
    
    
    
    .[1]
Forced Degradation (Specificity Check)

To prove the method is "stability-indicating," subject the sample to stress:

  • Acid Hydrolysis: 0.1 N HCl, 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C for 2 hours (Note: Quinolines are generally stable, but the acetate side chain may degrade).

  • Oxidation: 3%

    
    , Room Temp for 4 hours (Look for N-oxide formation).
    
  • Requirement: The purity peak must be spectrally pure (Peak Purity Index > 0.999 via DAD).

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][6] [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link][1]

  • PubChem. (n.d.).[1] Quinoline-4-acetic acid hydrochloride Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Dolan, J. W. (2002).[1] The Role of pH in LC Separations. LCGC North America.[1] [Link]

Sources

A Senior Application Scientist's Guide to Selecting and Qualifying High-Purity Quinoline-4-Acetic Acid HCl for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. In the synthesis of novel therapeutics and chemical probes, impurities, even at trace levels, can lead to misleading biological data, failed experiments, and costly delays. Quinoline-4-acetic acid hydrochloride, a key building block in medicinal chemistry, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent compounds, and ultimately, the integrity of your research.

This guide provides a comprehensive framework for comparing and qualifying commercial sources of high-purity quinoline-4-acetic acid HCl. As direct comparative studies from suppliers are often unavailable, we present a series of robust, in-house validation protocols. By following these experimental guidelines, you can generate your own comparative data to make informed purchasing decisions based on empirical evidence.

The Critical Role of Purity in Quinoline-4-Acetic Acid HCl

Quinoline-4-acetic acid and its derivatives are integral scaffolds in the development of various therapeutic agents. The purity of this starting material is critical for ensuring the efficacy, safety, and consistency of pharmaceutical products[1]. Contaminants can interfere with downstream reactions, introduce unwanted side products, and complicate purification processes. Therefore, a thorough analytical assessment of the material from any commercial supplier is a necessary first step in its application.

Identifying Commercial Suppliers

Several chemical suppliers list quinoline-4-acetic acid HCl or its close analogs. While a direct search for the HCl salt may yield limited immediate results with detailed specifications, researchers should inquire with the following reputable suppliers of fine chemicals and building blocks, who are known to synthesize or source quinoline derivatives:

  • R&D Chemicals[2]

  • BLD Pharm[3]

  • Accela Chembio Inc[4]

  • Santa Cruz Biotechnology[5]

  • Thermo Scientific (Maybridge)[6]

  • MilliporeSigma (Sigma-Aldrich)[7]

  • Selleck Chemicals[8]

  • Chem-Impex[1]

  • TCI

When contacting these suppliers, it is crucial to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. A comprehensive CoA should provide data on purity (typically by HPLC), identity (by ¹H NMR and/or Mass Spectrometry), and appearance.

Comparative Analysis Framework

A head-to-head comparison of quinoline-4-acetic acid HCl from different suppliers should focus on three key analytical pillars: Purity , Identity , and Residual Solvents/Impurities . The following sections provide detailed protocols for these analyses.

Data Summary Table

To facilitate a direct comparison, we recommend populating the following table with the data obtained from the supplier's Certificate of Analysis and your own in-house experimental verification.

Parameter Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #) In-house Verification Method
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidVisual Inspection
Purity by HPLC (% Area) >98%>99%>98.5%HPLC-UV
Identity by ¹H NMR Conforms to structureConforms to structureConforms to structure¹H NMR Spectroscopy
Identity by Mass Spec (m/z) Consistent with structureConsistent with structureConsistent with structureLC-MS
Major Impurity 1 (% Area) SpecifySpecifySpecifyHPLC-UV
Major Impurity 2 (% Area) SpecifySpecifySpecifyHPLC-UV
Residual Solvents SpecifySpecifySpecify¹H NMR / GC-MS

Experimental Protocols for In-house Validation

The following protocols are designed to be self-validating systems, providing you with the confidence to assess the quality of your purchased material.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the gold standard for determining the purity of small organic molecules. It separates the main compound from potential impurities, allowing for quantification based on peak area. A well-developed method will provide sharp, symmetrical peaks and good resolution between the analyte and any contaminants. For quinoline derivatives, a reversed-phase C18 column is a common and effective choice[9][10]. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is often necessary to ensure good peak shape for these basic compounds[9][11].

Figure 1: Workflow for HPLC Purity Determination.

Step-by-Step Protocol:

  • Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% formic acid in HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve the quinoline-4-acetic acid HCl sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Identity Confirmation by ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a fingerprint of the molecule's structure. The chemical shifts, splitting patterns, and integration of the proton signals should be consistent with the expected structure of quinoline-4-acetic acid HCl. This technique is also excellent for identifying organic impurities and residual solvents. Common deuterated solvents for quinoline derivatives include DMSO-d₆ and CDCl₃[12][13].

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Dissolve 5-10 mg of sample in ~0.7 mL DMSO-d6 B Add TMS as internal standard (if not already present) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer (>400 MHz) C->D E Lock, tune, and shim D->E F Acquire 1H spectrum E->F G Process spectrum (Fourier transform, phase, baseline) F->G H Assign peaks to protons of quinoline-4-acetic acid G->H I Identify any impurity signals and residual solvent peaks H->I

Figure 2: Workflow for ¹H NMR Identity Confirmation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the quinoline-4-acetic acid HCl in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for polar, acidic compounds.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure proper locking, tuning, and shimming to achieve high-resolution spectra.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum using the residual solvent peak (DMSO at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Compare the observed chemical shifts and coupling constants with known literature values or with a reference spectrum to confirm the structure.

    • Integrate the signals to verify the relative number of protons.

    • Examine the baseline for signals from impurities and identify any residual solvents from the synthesis or purification process.

Identity Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound, offering strong evidence of its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like quinoline-4-acetic acid HCl. The analysis will confirm the mass of the molecular ion. Fragmentation patterns observed in tandem MS (MS/MS) can further corroborate the structure[14][15][16][17][18].

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis A Prepare 1 mg/mL stock in Methanol B Dilute to ~10 µg/mL in mobile phase A->B C Inject sample into LC-MS system B->C D Acquire full scan mass spectrum (Positive ESI mode) C->D E Identify [M+H]+ ion D->E

Figure 3: Workflow for Mass Spectrometry Identity Confirmation.

Step-by-Step Protocol:

  • Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Dilute this stock solution to a final concentration of approximately 10 µg/mL using the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it through an LC system.

    • Acquire the mass spectrum in positive ion ESI mode.

    • Look for the protonated molecular ion [M+H]⁺. For quinoline-4-acetic acid (C₁₁H₉NO₂), the molecular weight is 187.19 g/mol . The expected [M+H]⁺ ion would be at m/z 188.07.

  • Data Analysis:

    • Confirm that the most abundant ion in the spectrum corresponds to the expected [M+H]⁺.

    • If available, perform tandem MS (MS/MS) on the parent ion and analyze the fragmentation pattern to further confirm the quinoline scaffold.

Conclusion and Recommendations

The selection of a high-purity chemical is a critical, evidence-based decision. While supplier-provided CoAs are a valuable starting point, independent verification is essential for ensuring the quality and consistency required for demanding research applications. By implementing the HPLC, NMR, and MS protocols detailed in this guide, researchers can confidently assess and compare different commercial sources of quinoline-4-acetic acid HCl. This rigorous approach not only safeguards the integrity of your experimental outcomes but also fosters a deeper understanding of the materials you work with. Always prioritize suppliers who provide comprehensive and transparent analytical data and be prepared to perform your own validation to guarantee the highest standards for your research.

References

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  • Bio-Techne. (2024). Certificate of Analysis. Retrieved February 15, 2026, from [Link]

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  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 15, 2026, from [Link]

  • M. A. A. Abebe & T. A. M. Msagati. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(44), 26161-26184. Available at: [Link]

  • Y. Hori et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(15), 8483-8490. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.